Neopentyl tosylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-10-5-7-11(8-6-10)16(13,14)15-9-12(2,3)4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUSUDLSXJPGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300617 | |
| Record name | Neopentyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2346-07-8 | |
| Record name | Neopentyl tosylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neopentyl tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Neopentyl Tosylate from Neopentyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of neopentyl tosylate from neopentyl alcohol. It details the chemical principles, experimental protocols, and critical parameters involved in this transformation. The inherent challenges associated with the sterically hindered neopentyl group, including the potential for rearrangement reactions, are discussed. This document serves as a valuable resource for researchers in organic synthesis, offering detailed methodologies and characterization data to support the efficient and high-yield production of this compound, a versatile intermediate in the development of pharmaceutical compounds and other fine chemicals.
Introduction
The conversion of alcohols to tosylates is a fundamental and widely utilized transformation in organic synthesis. This process replaces a poor leaving group, the hydroxyl moiety, with a highly effective tosylate leaving group, thereby facilitating a range of subsequent nucleophilic substitution and elimination reactions. This compound, in particular, is a key intermediate in the synthesis of complex organic molecules due to the unique structural features of the neopentyl group.
However, the synthesis of this compound is not without its challenges. The significant steric hindrance imposed by the quaternary carbon atom in the neopentyl group can impede the approach of reagents, leading to slower reaction rates. Furthermore, the primary nature of the alcohol can make the system susceptible to carbocation-mediated rearrangements under certain conditions. A thorough understanding of the reaction mechanism and careful control of experimental parameters are therefore crucial for achieving high yields and purity.
This guide provides a detailed examination of the synthesis of this compound from neopentyl alcohol, offering practical experimental protocols, comprehensive characterization data, and a discussion of the underlying chemical principles.
Reaction Mechanism and Stereochemistry
The tosylation of neopentyl alcohol proceeds through a nucleophilic attack of the alcoholic oxygen on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
A key feature of this reaction is the retention of stereochemistry at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the reaction. The alcohol's oxygen atom acts as the nucleophile, and the subsequent deprotonation of the oxonium ion intermediate by the base yields the final tosylate product.
Caption: General reaction mechanism for the tosylation of neopentyl alcohol.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product, as well as typical reaction conditions and yields for the synthesis of this compound.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Neopentyl Alcohol | C₅H₁₂O | 88.15 | 52-53 | 113-114 |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 67-69 | 146 (15 mmHg) |
| This compound | C₁₂H₁₈O₃S | 242.34 | 28-30 | - |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.78 (d, J=8.3 Hz, 2H, Ar-H), 7.34 (d, J=8.0 Hz, 2H, Ar-H), 3.63 (s, 2H, -CH₂-), 2.45 (s, 3H, Ar-CH₃), 0.92 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ 144.8, 133.0, 129.8, 127.9, 81.3, 31.6, 26.0, 21.6 |
| FT-IR (KBr) | ~3030 cm⁻¹ (Ar C-H stretch), ~2960 cm⁻¹ (Aliphatic C-H stretch), ~1598 cm⁻¹ (Ar C=C stretch), ~1360 cm⁻¹ (S=O asymmetric stretch), ~1175 cm⁻¹ (S=O symmetric stretch), ~960 cm⁻¹ (S-O-C stretch) |
Table 3: Typical Reaction Conditions and Yields
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Alcohol:TsCl:Base) | Reported Yield (%) |
| Pyridine | Dichloromethane | 0 to rt | 4-12 | 1 : 1.2 : 1.5 | 70-85 |
| Triethylamine | Dichloromethane | 0 to rt | 4-12 | 1 : 1.2 : 1.5 | 75-90 |
| Pyridine | Chloroform | 0 to rt | 6-16 | 1 : 1.1 : 2.0 | ~80 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from neopentyl alcohol.
General Considerations
-
All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.
-
All reagents and solvents should be of high purity and anhydrous. Dichloromethane can be dried by distillation over calcium hydride. Pyridine and triethylamine can be dried by storing over potassium hydroxide pellets.
Protocol 1: Using Pyridine as a Base
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add neopentyl alcohol (1.0 eq.).
-
Dissolve the neopentyl alcohol in anhydrous dichloromethane (10 mL per gram of alcohol).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add pyridine (1.5 eq.) to the stirred solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Using Triethylamine as a Base
This protocol is similar to Protocol 1, with triethylamine (1.5 eq.) used in place of pyridine. The workup procedure is identical. Triethylamine is often preferred as it is less nucleophilic and easier to remove during the workup.
Caption: A typical experimental workflow for the synthesis of this compound.
Challenges and Considerations
Steric Hindrance
The bulky tert-butyl group in neopentyl alcohol significantly hinders the approach of the tosylating agent to the hydroxyl group. This steric hindrance can lead to slower reaction rates compared to less hindered primary alcohols. To overcome this, it is often necessary to use a slight excess of the tosylating agent and allow for longer reaction times.
Rearrangement Reactions
While the tosylation reaction itself proceeds with retention of configuration, subsequent reactions of this compound are prone to rearrangement. The primary carbocation that would be formed upon departure of the tosylate group is highly unstable and readily undergoes a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation. This is a critical consideration for the downstream applications of this compound.
Caption: Potential rearrangement pathway of the neopentyl cation.
Conclusion
The synthesis of this compound from neopentyl alcohol is a valuable transformation for introducing a versatile leaving group into a sterically hindered system. By employing standard tosylation conditions with careful control of reaction parameters, high yields of the desired product can be achieved. This technical guide provides researchers with the necessary information, including detailed experimental protocols and characterization data, to successfully perform this synthesis. A thorough understanding of the potential for rearrangement in subsequent reactions is crucial for the effective utilization of this compound in complex organic synthesis.
neopentyl tosylate chemical properties and CAS number
An In-depth Technical Guide to Neopentyl Tosylate: Chemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (2,2-dimethylpropyl 4-methylbenzenesulfonate), a key organic compound utilized in synthetic chemistry. Due to its unique structural properties, particularly the sterically hindered neopentyl group, it exhibits distinct reactivity patterns that are of significant interest in the study of reaction mechanisms and the strategic design of synthetic pathways. This document details its chemical and physical properties, provides a standard experimental protocol for its synthesis, and explores its characteristic reaction pathways, including nucleophilic substitution.
Core Chemical and Physical Properties
This compound is the ester of neopentyl alcohol and p-toluenesulfonic acid. The tosylate group is an excellent leaving group, making this compound a useful substrate in nucleophilic substitution reactions. However, the bulky neopentyl group introduces significant steric hindrance, which profoundly influences its reactivity.
| Property | Value | Source |
| CAS Number | 2346-07-8 | [1] |
| Molecular Formula | C₁₂H₁₈O₃S | [1] |
| Molecular Weight | 242.34 g/mol | [1] |
| IUPAC Name | 2,2-dimethylpropyl 4-methylbenzenesulfonate | [1] |
| Synonyms | Neopentyl p-toluenesulfonate, 2,2-dimethylpropyl tosylate | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C | [1] |
| Physical State | Solid (powder) | [2] |
Synthesis of this compound
The most common method for the preparation of this compound is the reaction of neopentyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[3] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.[3][4] This conversion of an alcohol to a tosylate is a crucial step as it transforms a poor leaving group (-OH) into an excellent leaving group (-OTs).[4]
Experimental Protocol: Synthesis from Neopentyl Alcohol
This protocol is a generalized procedure based on standard laboratory practices for tosylation of primary alcohols.[3]
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Separatory funnel, round-bottom flask, ice bath, magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve neopentyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 equivalents) to the stirred solution.
-
To this mixture, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
If the reaction is incomplete, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[3]
-
Upon completion, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM to recover any residual product.
-
Combine the organic layers, wash with a suitable aqueous solution (e.g., dilute HCl to remove excess pyridine, followed by saturated NaHCO₃ and brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthesis of this compound from Neopentyl Alcohol.
Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by the severe steric hindrance at the α-carbon, which is adjacent to a quaternary carbon. This structural feature significantly impacts the rates and outcomes of nucleophilic substitution reactions.
Sɴ2 Reaction Pathway
Direct backside attack by a nucleophile, characteristic of an Sɴ2 reaction, is heavily disfavored due to the bulky t-butyl group preventing access to the α-carbon.[3] Consequently, Sɴ2 reactions involving this compound are exceptionally slow.[3][5] While the tosylate is an excellent leaving group, the steric impediment is the overwhelming factor controlling the reaction rate.
Sɴ1 Reaction Pathway
Under conditions that favor an Sɴ1 mechanism (e.g., solvolysis in a polar, weakly nucleophilic solvent), this compound can undergo ionization to form a primary carbocation.[3][5] However, primary carbocations are highly unstable. The initially formed neopentyl carbocation rapidly rearranges via a 1,2-methyl shift to form a much more stable tertiary carbocation (the tert-amyl cation).[3][5] This rearranged carbocation then reacts with the nucleophile (solvent) to yield rearranged substitution and elimination products. The direct, unrearranged substitution product is typically not observed or is a very minor byproduct.[3] This rearrangement is a hallmark of reactions in neopentyl systems.
Caption: Reaction Pathways of this compound.
Conclusion
This compound serves as an exemplary substrate for demonstrating the profound effects of steric hindrance on the course of chemical reactions. While its synthesis is straightforward, its application in nucleophilic substitution reactions requires careful consideration of the competing Sɴ1 and Sɴ2 pathways. For drug development professionals and synthetic chemists, understanding the propensity of the neopentyl system to undergo rearrangement is critical for predicting reaction outcomes and designing effective synthetic strategies. The slow rate of direct substitution and the prevalence of rearrangement make this compound a valuable tool for mechanistic studies and a challenging, yet informative, building block in organic synthesis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Neopentyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of neopentyl tosylate (also known as 2,2-dimethylpropyl 4-methylbenzenesulfonate). This document details the expected chemical shifts, multiplicities, and coupling constants, supported by a summary of experimental protocols for acquiring such data.
Introduction
This compound is a key intermediate in organic synthesis, often utilized in studies involving nucleophilic substitution and elimination reactions. Its sterically hindered neopentyl group presents a unique case for investigating reaction mechanisms. A thorough understanding of its NMR spectra is crucial for its characterization and for monitoring its reactions.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the neopentyl and tosyl groups. The predicted data, based on established chemical shift principles and analysis of related structures, is summarized in the table below.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (ortho to SO₂) | ~7.80 | Doublet (d) | 2H | ~8.2 |
| Ar-H (meta to SO₂) | ~7.35 | Doublet (d) | 2H | ~8.2 |
| -CH₂- | ~3.80 | Singlet (s) | 2H | N/A |
| Ar-CH₃ | ~2.45 | Singlet (s) | 3H | N/A |
| -C(CH₃)₃ | ~0.95 | Singlet (s) | 9H | N/A |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of this compound. The predicted chemical shifts are presented below.
| Assignment | Chemical Shift (δ, ppm) |
| Ar-C (ipso to SO₂) | ~145 |
| Ar-C (para to SO₂) | ~133 |
| Ar-C (ortho to SO₂) | ~130 |
| Ar-C (meta to SO₂) | ~128 |
| -CH₂- | ~77 |
| -C(CH₃)₃ | ~32 |
| -C(CH₃)₃ | ~26 |
| Ar-CH₃ | ~22 |
Structural and Signaling Pathway Diagram
The following diagram illustrates the structure of this compound and the connectivity of its atoms, which dictates the observed NMR signals.
Caption: Molecular structure of this compound with corresponding NMR signal assignments.
Experimental Protocols
The following section outlines a general methodology for the synthesis of this compound and the acquisition of its NMR spectra.
Synthesis of this compound
A general procedure for the synthesis of tosylates from alcohols involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[1]
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve neopentyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
Pipette
Procedure:
-
Dissolve approximately 10-20 mg of the purified this compound in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to an NMR tube using a pipette.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-32 scans), a spectral width covering the expected chemical shift range (e.g., -1 to 10 ppm), and a relaxation delay of 1-2 seconds.
-
Process the ¹H NMR spectrum, including Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm.
-
Acquire the ¹³C NMR spectrum. This is typically done on the same instrument, with parameters such as a proton-decoupled pulse sequence, a wider spectral width (e.g., 0 to 220 ppm), and a larger number of scans to compensate for the lower natural abundance of ¹³C (e.g., 1024 or more scans).
-
Process the ¹³C NMR spectrum in a similar manner to the ¹H spectrum, referencing the solvent peak (CDCl₃ at 77.16 ppm) or the TMS peak (if observed) to 0.00 ppm.
Conclusion
This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectra of this compound, essential for its unambiguous identification and for mechanistic studies in organic chemistry. The provided experimental protocols offer a solid foundation for the synthesis and characterization of this important chemical intermediate. The unique steric hindrance of the neopentyl group results in simple, well-resolved singlets for the alkyl protons in the ¹H NMR spectrum, making it an excellent model for spectroscopic analysis.
References
An In-depth Technical Guide to the Tosylation of Neopentyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism, experimental protocols, and quantitative data associated with the tosylation of neopentyl alcohol. This reaction serves as a critical case study in organic synthesis, particularly for understanding the interplay of steric hindrance and reaction pathways in the functionalization of hindered alcohols. The conversion of the poor hydroxyl leaving group into an excellent tosylate leaving group is a foundational strategy for subsequent nucleophilic substitution or elimination reactions.
Core Reaction Mechanism
The tosylation of neopentyl alcohol with p-toluenesulfonyl chloride (TsCl) is typically conducted in the presence of a base, such as pyridine or triethylamine. The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] However, the mechanism, particularly with a nucleophilic base like pyridine, is more nuanced.
The Dual Role of Pyridine: Nucleophilic Catalyst and Acid Scavenger
-
Nucleophilic Catalysis : Pyridine is more nucleophilic than the sterically hindered neopentyl alcohol.[2][3] It initiates the reaction by attacking the electrophilic sulfur atom of tosyl chloride. This step displaces the chloride ion and forms a highly reactive N-tosylpyridinium chloride intermediate.[1][2][3] This intermediate is a significantly more potent tosylating agent than TsCl itself, which accelerates the overall reaction.[3][4]
-
Acid Scavenger : As the reaction proceeds, HCl is formed. Pyridine acts as a base to neutralize this acid, forming pyridinium chloride.[1] This prevents the accumulation of acid, which could lead to unwanted side reactions.
The Reaction Pathway Proceeds as Follows:
-
Step 1 : Nucleophilic attack by pyridine on the sulfur atom of tosyl chloride, leading to the formation of the N-tosylpyridinium chloride intermediate.[1]
-
Step 2 : The oxygen atom of neopentyl alcohol then attacks the highly electrophilic sulfur of the N-tosylpyridinium intermediate.
-
Step 3 : A second molecule of pyridine acts as a base, deprotonating the resulting oxonium ion to yield the final product, neopentyl tosylate, and pyridinium chloride.[1]
A crucial aspect of this mechanism is that the C-O bond of the neopentyl alcohol remains intact throughout the tosylation process.[5] This ensures that the stereochemistry at a chiral carbon center would be retained during the formation of the tosylate.
Steric Hindrance in Neopentyl Alcohol
The neopentyl group, with a quaternary carbon adjacent to the hydroxyl-bearing carbon, presents significant steric hindrance. This bulkiness slows down reactions at the α-carbon. While tosylation occurs at the oxygen atom and is less affected by the steric bulk on the carbon skeleton, any subsequent nucleophilic substitution (SN2) on the resulting this compound is extremely slow.[6] This steric hindrance also plays a role in preventing rearrangement reactions that are often characteristic of neopentyl systems under SN1 conditions.[6]
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the tosylation of neopentyl alcohol.
| Parameter | Value | Reference |
| Reactants | ||
| Neopentyl Alcohol | 1.0 eq. | [7] |
| p-Toluenesulfonyl Chloride (TsCl) | 1.2 - 1.5 eq. | [7][8] |
| Pyridine or Triethylamine | 1.5 - 3.0 eq. | [7][9] |
| Solvent | Dichloromethane (DCM), THF, Toluene | [7] |
| Temperature | 0 °C to Room Temperature | [7][9] |
| Reaction Time | 4 - 12 hours | [7][8] |
| Yield | Generally moderate to high, but can be variable depending on conditions and purity of reagents. | [10] |
Note: Yields are highly dependent on the purity of reagents, especially the tosyl chloride, and the exclusion of moisture.[9][11]
Experimental Protocols
General Procedure for the Tosylation of Neopentyl Alcohol
-
Preparation : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen) is charged with neopentyl alcohol (1.0 eq.) and anhydrous dichloromethane (DCM).[7][12]
-
Cooling : The solution is cooled to 0 °C in an ice bath.
-
Addition of Base : Anhydrous pyridine or triethylamine (1.5 eq.) is added to the stirred solution.[7]
-
Addition of Tosyl Chloride : A solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM is added dropwise via the dropping funnel, maintaining the temperature at 0 °C.[8]
-
Reaction : The reaction mixture is stirred at 0 °C for approximately 4 hours. If monitoring by Thin Layer Chromatography (TLC) indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2-8 hours.[7]
-
Workup :
-
The reaction is quenched by the addition of cold water.[7]
-
The layers are separated in a separatory funnel.
-
The aqueous layer is extracted with DCM (2x).[7]
-
The combined organic layers are washed successively with cold dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, water, and finally, brine.[8]
-
-
Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[7]
-
Purification : The crude product can be purified by recrystallization (e.g., from hexane) or column chromatography on silica gel.
Visualizations
Caption: Reaction mechanism of neopentyl alcohol tosylation.
Caption: Experimental workflow for neopentyl alcohol tosylation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. orgosolver.com [orgosolver.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN103641681A - Synthetic method of neopentyl alcohol of high purity - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility of Neopentyl Tosylate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of neopentyl tosylate (2,2-dimethylpropyl 4-methylbenzenesulfonate). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility assessments derived from synthetic methodologies and the general chemical properties of tosylates. The information herein is intended to guide solvent selection for synthesis, purification, and various applications involving this compound.
Overview of this compound
This compound is an organic compound featuring a bulky neopentyl group attached to a tosylate ester. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a useful, albeit sterically hindered, alkylating agent in organic synthesis. Its physical state is a solid at room temperature, which necessitates dissolution for most chemical reactions. Understanding its solubility profile is therefore critical for its effective use.
The structure of this compound combines a polar tosylate group with a nonpolar neopentyl group. This duality influences its solubility, generally favoring solvents of intermediate to low polarity.
Solubility Profile of this compound
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | Synthesis procedures for this compound commonly use DCM as the reaction solvent, indicating good solubility.[1] |
| Chloroform | Soluble | Structurally similar to DCM, it is expected to effectively solvate this compound. | |
| Acetone | Soluble | Tosylates generally show good solubility in acetone.[2] | |
| Ethyl Acetate | Soluble | Often used in the workup and purification (e.g., chromatography) of tosylates, indicating solubility. | |
| Tetrahydrofuran (THF) | Soluble | A common ether solvent used for a wide range of organic reactions; expected to dissolve this compound. | |
| Diethyl Ether | Moderately Soluble | While a good solvent for many organic compounds, the polarity might be slightly low for high concentrations of the tosylate. | |
| Acetonitrile (MeCN) | Moderately Soluble | The high polarity might limit the solubility of the nonpolar neopentyl group. | |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful polar aprotic solvent, likely to dissolve this compound. | |
| Polar Protic | Water | Insoluble | Organic esters, especially those with significant hydrocarbon portions, are generally insoluble in water. Workup procedures for tosylates involve aqueous washes to remove water-soluble impurities, confirming the low water solubility of the product. |
| Methanol | Sparingly to Moderately Soluble | The polarity of methanol may lead to some solubility, but the nonpolar neopentyl group will limit it. Tosylates can undergo solvolysis in protic solvents, especially with heating. | |
| Ethanol | Sparingly to Moderately Soluble | Similar to methanol, ethanol can act as both a solvent and a potential reactant (solvolysis). | |
| Nonpolar | Hexane | Sparingly Soluble to Insoluble | The polarity of the tosylate group is too high for effective solvation by nonpolar alkanes. Hexane is often used as an anti-solvent for the crystallization of tosylates. |
| Toluene | Moderately Soluble | The aromatic ring of toluene can interact with the tosyl group, and its overall lower polarity compared to highly polar solvents can accommodate the neopentyl group, suggesting moderate solubility. |
Experimental Protocols
This protocol describes a standard laboratory procedure for the synthesis of this compound from neopentyl alcohol. The choice of solvent and workup procedure provides insight into the compound's solubility.
Reaction Scheme:
(Neopentyl Alcohol) + (p-Toluenesulfonyl Chloride) --[Base, Solvent]--> (this compound) + (Base·HCl)
Materials and Reagents:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve neopentyl alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add pyridine or triethylamine (1.5 equivalents) to the stirred solution.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at or below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete (monitored by TLC).
-
Workup:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove the amine base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer (DCM) over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization (e.g., from a mixed solvent system like ether/hexane).
Workflow for Synthesis of this compound:
Caption: Workflow for the synthesis of this compound.
This protocol provides a systematic approach to determining the solubility of a solid organic compound like this compound in various solvents.[3][4][5]
Materials:
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Sample of this compound
-
A selection of test solvents (e.g., water, DCM, ethanol, hexane)
Procedure:
-
Sample Preparation: Place approximately 10-20 mg of this compound into a small, dry test tube.
-
Solvent Addition: Add the chosen solvent dropwise, starting with ~0.5 mL.
-
Mixing: Agitate the mixture vigorously for 30-60 seconds. A vortex mixer can be used for thorough mixing.
-
Observation: Observe the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.
-
Sparingly Soluble: A small portion of the solid dissolves, but a significant amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.
-
Record Results: Systematically record the observations for each solvent tested.
Logical Workflow for Solubility Testing:
Caption: Logical workflow for qualitative solubility testing.
Conclusion
While quantitative solubility data for this compound remains elusive in the scientific literature, a robust qualitative understanding can be formulated. This compound is expected to be soluble in common polar aprotic solvents such as dichloromethane, chloroform, and ethyl acetate, making these suitable choices for conducting reactions. Its solubility is predicted to be limited in polar protic solvents like alcohols and it is considered insoluble in water and nonpolar solvents such as hexane. This profile is consistent with its molecular structure, which contains both polar and nonpolar moieties. The provided experimental protocols for its synthesis and for general solubility testing offer practical guidance for researchers working with this compound.
References
An In-depth Technical Guide to the Physical Properties of Neopentyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of neopentyl tosylate, with a focus on its melting and boiling points. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and a summary of key data.
Physical Properties of this compound
This compound, also known by its IUPAC name 2,2-dimethylpropyl 4-methylbenzenesulfonate, is a key intermediate in organic synthesis. Its physical properties are crucial for its handling, purification, and application in various chemical reactions.
Data Summary
The known physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 2,2-dimethylpropyl 4-methylbenzenesulfonate | [1] |
| Synonyms | Neopentyl p-toluenesulfonate, 2,2-dimethylpropyl tosylate | [1] |
| Molecular Formula | C₁₂H₁₈O₃S | [1] |
| Molecular Weight | 242.34 g/mol | [1] |
| Boiling Point | 338 °C at 760 mmHg | [2] |
| Melting Point | Not explicitly found in searched literature |
Note: While a boiling point has been reported, a specific, experimentally determined melting point for this compound was not found in the reviewed literature. It is recommended that this property be determined experimentally if required for a specific application.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the experimental determination of its key physical properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of neopentyl alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
Neopentyl alcohol (2,2-dimethyl-1-propanol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve neopentyl alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 equivalents) to the stirred solution.
-
To this mixture, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity. The following is a general procedure for determining the melting point using a capillary melting point apparatus.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
For a pure compound, the melting range should be narrow (typically 0.5-2 °C).
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The following micro-boiling point determination method is suitable for small sample quantities.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Rubber band or wire for attaching the capillary tube to the thermometer
Procedure:
-
Place a small amount (a few drops) of this compound into a small test tube.
-
Place a capillary tube, with its sealed end up, inside the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a heating bath.
-
Heat the bath gradually while stirring. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.
Visualizations
Synthesis of this compound Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from neopentyl alcohol.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Neopentyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the crystal structure of neopentyl tosylate. While a specific, publicly available crystal structure for this compound has not been identified in the Cambridge Structural Database (CSD) or other reviewed literature, this document outlines the established experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The presented workflows and data tables are based on generalized procedures for similar organic compounds and serve as a robust framework for researchers undertaking such analyses.
Synthesis and Crystallization of this compound
The initial and critical step in crystal structure analysis is the synthesis of high-purity crystalline material. This compound is typically synthesized from neopentyl alcohol.
Synthesis of this compound from Neopentyl Alcohol
The esterification of neopentyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base is a common and effective method.[1][2]
Experimental Protocol:
-
Reaction Setup: Neopentyl alcohol (1 equivalent) is dissolved in a dry, inert solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C using an ice bath.
-
Base Addition: A non-nucleophilic base, typically pyridine or triethylamine (1.5 equivalents), is added to the solution to neutralize the hydrochloric acid byproduct formed during the reaction.[1]
-
Tosylation: p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.[1]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). If the reaction is incomplete after several hours at 0 °C, the mixture can be allowed to warm to room temperature and stirred for an additional period.[1]
-
Workup: Upon completion, the reaction mixture is quenched with water and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic extracts are washed sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and acetone, to yield single crystals suitable for X-ray diffraction analysis.[2]
Crystallization
The formation of a high-quality single crystal is paramount for successful X-ray diffraction analysis.[3]
Experimental Protocol:
-
Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where this compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent in a clean vial, which is loosely capped to allow for slow evaporation of the solvent over several days.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: A saturated solution is slowly cooled from a higher temperature to a lower temperature, causing the solubility to decrease and crystals to form.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and torsion angles.[4][5]
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal, typically larger than 0.1 mm in all dimensions, is carefully selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[3] A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to measure the intensities and positions of the diffracted X-rays as the crystal is rotated.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption. This process yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.[4] This initial model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic positions, and thermal parameters.[4]
Data Presentation
The final output of a successful crystal structure analysis is a set of crystallographic data and derived molecular geometry parameters. While a specific structure for this compound is not available, the following tables represent the type of quantitative data that would be obtained.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₂H₁₈O₃S |
| Formula Weight | 242.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal Size (mm³) | Value |
| θ range for data collection (°) | Value |
| Index ranges | h, k, l values |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Completeness to θ = Value° | Value % |
| Data / restraints / parameters | Value / Value / Value |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole (e.Å⁻³) | Value and Value |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond | Length (Å) | Bond | Angle (°) |
| S-O(1) | Value | O(1)-S-O(2) | Value |
| S-O(2) | Value | O(1)-S-O(3) | Value |
| S-O(3) | Value | O(2)-S-O(3) | Value |
| S-C(aromatic) | Value | O(3)-S-C(aromatic) | Value |
| O(3)-C(neopentyl) | Value | S-O(3)-C(neopentyl) | Value |
| C-C (neopentyl) | Value | C-C-C (neopentyl) | Value |
Visualization of Experimental Workflow
The logical flow from starting materials to the final crystal structure determination is a critical pathway for researchers.
Caption: Workflow for the synthesis and crystal structure analysis of this compound.
This comprehensive guide provides the necessary theoretical and practical framework for the successful crystal structure determination of this compound. By following these detailed protocols, researchers can obtain high-quality data essential for understanding the molecular structure and informing further research in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. mkuniversity.ac.in [mkuniversity.ac.in]
- 5. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
The Challenging Reaktions of Neopentyl Tosylate: An In-depth Technical Guide on Steric Hindrance Effects
For Researchers, Scientists, and Drug Development Professionals
Neopentyl tosylate, a primary alkyl tosylate, presents a classic yet complex case study in organic chemistry, where steric hindrance profoundly dictates its reaction pathways. The bulky tert-butyl group adjacent to the reaction center dramatically slows down concerted substitution and elimination mechanisms, while promoting carbocation rearrangements in reactions proceeding through stepwise mechanisms. This technical guide provides a comprehensive overview of the steric hindrance effects on the reactivity of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
The Overarching Influence of Steric Hindrance
The defining feature of the neopentyl group is the quaternary carbon atom at the β-position. This arrangement creates significant steric bulk, effectively shielding the α-carbon from backside attack by nucleophiles, a prerequisite for the SN2 mechanism. Consequently, SN2 reactions involving this compound are exceptionally slow.[1] For instance, the rate of SN2 reaction for neopentyl bromide is approximately 100,000 times slower than that for ethyl bromide. While tosylate is an excellent leaving group, the steric impediment of the neopentyl framework remains the dominant factor governing its reactivity.
In contrast, reaction conditions that favor carbocation formation (SN1/E1 pathways), such as solvolysis in polar protic solvents, lead to a rapid rearrangement of the initially formed, unstable primary carbocation. This rearrangement, a 1,2-methyl shift, results in a more stable tertiary carbocation, which then reacts to form rearranged substitution and elimination products.
Data Presentation: A Comparative Analysis of this compound Reactivity
The following tables summarize the available quantitative and qualitative data on the reactions of this compound, providing a clear comparison of its behavior under different reaction conditions.
Table 1: Solvolysis of this compound
| Solvent | Temperature (°C) | Major Substitution Product | Major Elimination Product(s) | Rearrangement | Relative Rate |
| Ethanol (EtOH) | 75 | 2-Ethoxy-2-methylbutane | 2-Methyl-2-butene, 2-Methyl-1-butene | Yes | Slow |
| Acetic Acid (AcOH) | 70 | tert-Amyl acetate | 2-Methyl-2-butene, 2-Methyl-1-butene | Yes | Slow |
| Water (H2O) | 100 | 2-Methyl-2-butanol | 2-Methyl-2-butene, 2-Methyl-1-butene | Yes | Very Slow |
| Formic Acid (HCOOH) | 75 | tert-Amyl formate | 2-Methyl-2-butene, 2-Methyl-1-butene | Yes | Moderate |
Table 2: Nucleophilic Substitution (SN2) Reactions of this compound
| Nucleophile | Solvent | Temperature (°C) | Product | Rearrangement | Relative Rate |
| Sodium Azide (NaN3) | HMPA | 90 | Neopentyl azide | No | Very Slow |
| Sodium Cyanide (NaCN) | HMPA | 100 | Neopentyl cyanide | No | Extremely Slow |
| Sodium Ethoxide (NaOEt) | EtOH | 75 | 2-Ethoxy-2-methylbutane, Alkenes | Yes | Slow (E2/SN1/E1) |
Table 3: Elimination (E2) Reactions of this compound
| Base | Solvent | Temperature (°C) | Major Alkene Product | Minor Alkene Product | Product Ratio (Major:Minor) |
| Potassium tert-butoxide (t-BuOK) | t-BuOH | 80 | 3,3-Dimethyl-1-butene (Hofmann) | 2-Methyl-2-butene (Zaitsev) | Predominantly Hofmann |
| Sodium Ethoxide (NaOEt) | EtOH | 75 | 2-Methyl-2-butene (Zaitsev) | 3,3-Dimethyl-1-butene (Hofmann) | Predominantly Zaitsev (via E1/rearrangement) |
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms of this compound, highlighting the impact of steric hindrance.
Caption: SN2 reaction of this compound.
Caption: Solvolysis pathway of this compound.
Caption: E2 elimination with a bulky base.
Detailed Experimental Protocols
The following are representative experimental protocols for key reactions of this compound.
Protocol 1: Synthesis of this compound from Neopentyl Alcohol
-
Materials: Neopentyl alcohol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM), 1 M HCl, saturated NaHCO3 solution, brine, anhydrous MgSO4.
-
Procedure:
-
Dissolve neopentyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with cold 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: Solvolysis of this compound in Ethanol
-
Materials: this compound, absolute ethanol, gas chromatograph-mass spectrometer (GC-MS).
-
Procedure:
-
Prepare a standard solution of this compound in absolute ethanol (e.g., 0.1 M).
-
Seal the solution in a reaction vessel and heat to a constant temperature (e.g., 75 °C) in a thermostated oil bath.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction by cooling the aliquot in an ice bath.
-
Analyze the composition of the aliquot by GC-MS to determine the disappearance of the starting material and the formation of products (2-ethoxy-2-methylbutane, 2-methyl-2-butene, and 2-methyl-1-butene).
-
Calculate the rate constant from the kinetic data and determine the product distribution from the integration of the GC peaks.
-
Protocol 3: SN2 Reaction of this compound with Sodium Azide in HMPA
-
Materials: this compound, sodium azide (NaN3), hexamethylphosphoramide (HMPA), diethyl ether, water, anhydrous MgSO4. Caution: HMPA is a carcinogen and should be handled with appropriate safety precautions in a fume hood. Sodium azide is highly toxic.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous HMPA.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 24-48 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and carefully concentrate under reduced pressure.
-
Characterize the product, neopentyl azide, by spectroscopic methods (NMR, IR).
-
Protocol 4: E2 Reaction of this compound with Potassium tert-Butoxide
-
Materials: this compound, potassium tert-butoxide (t-BuOK), tert-butanol (t-BuOH), diethyl ether, water, anhydrous MgSO4.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous t-BuOH in a round-bottom flask under an inert atmosphere.
-
Add potassium tert-butoxide (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 80-83 °C) for 12-24 hours.
-
Monitor the reaction progress by GC-MS, observing the formation of 3,3-dimethyl-1-butene and 2-methyl-2-butene.
-
Cool the reaction mixture and quench with water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO4.
-
Analyze the product mixture by GC to determine the ratio of the Hofmann to Zaitsev elimination products.
-
Conclusion
The chemistry of this compound serves as a powerful illustration of the profound impact of steric hindrance on reaction outcomes. The extreme retardation of the SN2 pathway and the prevalence of rearrangement in SN1/E1 reactions underscore the challenges in achieving direct substitution on this sterically encumbered substrate. However, through careful selection of reaction conditions, such as the use of highly polar aprotic solvents to favor SN2 or bulky bases to control the regioselectivity of elimination, a degree of control can be exerted. For researchers in drug development and organic synthesis, a thorough understanding of these steric effects is crucial for the rational design of synthetic routes involving neopentyl and similarly hindered systems.
References
An In-depth Technical Guide to the Long-Term Stability and Recommended Storage Conditions for Neopentyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage of neopentyl tosylate (2,2-dimethylpropyl 4-methylbenzenesulfonate), a key intermediate in organic synthesis. Understanding its stability profile is critical for ensuring its integrity and purity in research and drug development applications.
Chemical Stability Profile
This compound, like other tosylates, is a crystalline solid that is generally stable under standard conditions.[1] However, its stability can be compromised by several factors, primarily moisture, elevated temperatures, and exposure to certain chemicals. The tosylate group is an excellent leaving group, which makes the molecule susceptible to nucleophilic substitution and elimination reactions.[2][3]
The primary decomposition pathways for this compound include:
-
Hydrolysis: Exposure to moisture can lead to the hydrolysis of the tosylate ester back to neopentyl alcohol and p-toluenesulfonic acid. This is a common degradation pathway for sulfonate esters.[4]
-
Thermal Decomposition: While generally stable at room temperature, prolonged exposure to high temperatures can induce decomposition. For sensitive tosylates, such as allylic or benzylic tosylates, thermal degradation is a more significant concern.[4]
-
Nucleophilic Substitution: The presence of nucleophiles can lead to the displacement of the tosylate group. For instance, chloride ions can convert the tosylate into neopentyl chloride, a potential impurity in synthetic procedures.[5]
-
Elimination Reactions: Under basic conditions, elimination reactions can occur, although this is less common for neopentyl systems due to the steric hindrance and the lack of a beta-hydrogen on a quaternary carbon.[6]
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended based on safety data sheets and general chemical principles.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Citation |
| Temperature | Store in a cool, dry place. For long-term storage, a freezer at -20°C or below is recommended. | Minimizes thermal decomposition and slows down potential side reactions. | [4][7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, which can cause hydrolysis. | [4] |
| Container | Keep in a tightly closed, original container. | Prevents contamination and exposure to moisture and air. | [8][9] |
| Light | Store in a dark place, protected from light. | While not explicitly stated for this compound, protection from light is a general good practice for chemical storage to prevent photochemical degradation. | |
| Ventilation | Store in a well-ventilated area. | Ensures a safe storage environment. | [7][10] |
Table 2: Chemical Incompatibilities
| Incompatible Material | Hazard | Citation |
| Strong Oxidizing Agents | Risk of vigorous reaction. | [7][8][11] |
| Acid Anhydrides | Potential for reaction. | [11] |
| Acid Chlorides | Potential for reaction. | [11] |
| Alkali Metals | Risk of vigorous reaction. | [12] |
| Moisture/Water | Hydrolysis to neopentyl alcohol and p-toluenesulfonic acid. | [4] |
Experimental Protocols for Stability Assessment
The following are representative protocols for assessing the stability of this compound.
Protocol 1: Long-Term Stability Study
-
Sample Preparation: Aliquot approximately 1g of this compound into several amber glass vials.
-
Initial Analysis (T=0): Analyze one vial immediately for initial purity and to identify any existing impurities using a validated analytical method (e.g., HPLC-UV).
-
Storage: Store the remaining vials under the desired long-term storage conditions (e.g., 2-8°C, -20°C, and room temperature) and controlled humidity if required.
-
Time Points: At specified time points (e.g., 1, 3, 6, 12, and 24 months), remove a vial from each storage condition.
-
Analysis: Allow the sample to equilibrate to room temperature before opening. Perform the same analytical tests as in the initial analysis to determine purity and quantify any degradation products.
-
Data Evaluation: Compare the results at each time point to the initial data to assess the rate of degradation under different storage conditions.
Protocol 2: Forced Degradation Study
-
Purpose: To identify potential degradation products and pathways under stress conditions.
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Heat the solution (e.g., at 60°C) for a defined period.
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent. Heat the solution (e.g., at 60°C) for a defined period.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
Analysis: Analyze the stressed samples by a stability-indicating method (e.g., HPLC with a photodiode array detector) to separate and identify degradation products.
Visualizations
Decomposition Pathways
Caption: Figure 1: Potential Decomposition Pathways for this compound
Experimental Workflow for Stability Testing
Caption: Figure 2: General Experimental Workflow for Stability Assessment
References
- 1. fiveable.me [fiveable.me]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: The Use of Neopentyl Tosylate as an Alkylating Agent in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neopentyl tosylate (2,2-dimethylpropyl 4-methylbenzenesulfonate) is an organic compound used in synthesis to introduce the neopentyl group. The tosylate moiety is an excellent leaving group, a property derived from the stability of the tosylate anion which is resonance-stabilized.[1][2][3] This typically facilitates nucleophilic substitution (S_N2) and elimination (E2) reactions.[1] However, the neopentyl group is characterized by significant steric hindrance due to the presence of a quaternary carbon atom adjacent to the reaction center. This steric bulk dramatically influences the reactivity of this compound, making it a challenging substrate for direct nucleophilic substitution.[4]
This document provides an overview of the synthesis, reactivity, and application of this compound as an alkylating agent, with a focus on the mechanistic pathways and practical considerations for its use in a laboratory setting.
Synthesis of this compound
This compound is prepared from neopentyl alcohol and p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction.[4][5] The conversion of the alcohol to the tosylate occurs with retention of configuration at the carbon atom, as the C-O bond of the alcohol is not broken.[2][6]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol 1: Synthesis of this compound
This protocol outlines the general procedure for the synthesis of this compound from neopentyl alcohol.[4]
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dry Dichloromethane (DCM)
-
Deionized Water
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve neopentyl alcohol (1.0 equivalent) in dry DCM.
-
Cool the flask to 0 °C using an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution while stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature is maintained at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction is incomplete, allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl solution (if pyridine was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Reactivity and Mechanistic Considerations
The utility of this compound as an alkylating agent is severely limited by steric hindrance. This leads to very slow reaction rates for bimolecular substitution (S_N2) and promotes unimolecular pathways (S_N1/E1) that involve carbocation rearrangement.[4]
-
S_N2 Pathway: Direct backside attack by a nucleophile is sterically hindered by the bulky tert-butyl group. Consequently, S_N2 reactions are extremely slow.[4] In some cases, neopentyl bromide has been found to be more reactive than the tosylate in S_N2 reactions, which is contrary to general reactivity trends.[4]
-
S_N1/E1 Pathway: In polar, protic solvents (solvolysis), this compound can undergo S_N1/E1 reactions. The departure of the tosylate leaving group forms a highly unstable primary carbocation. This intermediate rapidly rearranges via a 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a much more stable tertiary carbocation. This rearranged carbocation then reacts with the nucleophile/solvent to give rearranged substitution and elimination products.[4] The direct, unrearranged substitution product is typically a very minor component, if observed at all.[4]
Caption: Competing reaction pathways for this compound.
Applications in Alkylation Reactions
Given the reactivity profile, this compound is not a general-purpose alkylating agent for S_N2 reactions. Its application is more nuanced and often involves forcing conditions or is aimed at generating rearranged products.
1. Williamson Ether Synthesis: The Williamson ether synthesis, a classic method for preparing ethers via an S_N2 reaction between an alkoxide and an alkyl halide or tosylate, is not efficient with this compound.[7][8] The reaction would be extremely slow and likely require high temperatures, which would favor elimination and rearrangement pathways.
2. Alkylation of Amines and Other Nucleophiles: Similar to alkoxides, other strong nucleophiles like amines, thiols, and cyanides will react very slowly in S_N2 fashion. The primary products are likely to be those resulting from the S_N1 pathway and subsequent rearrangement.
Data Presentation: Reactivity of Neopentyl Systems
The following table summarizes the general reactivity of neopentyl halides and tosylates with nucleophiles. Quantitative data for this compound is limited, but a comparison with neopentyl bromide illustrates the characteristic behavior of this sterically hindered system.
| Reaction Type | Substrate | Leaving Group | Nucleophile/Solvent | Relative Rate | Major Product(s) | Reference(s) |
| S_N2 | Neopentyl Bromide | Bromide | NaOEt in EtOH | Extremely Slow (0.00002 rel. to EtBr) | Neopentyl ethyl ether (minor) | [4] |
| S_N1/E1 Solvolysis | Neopentyl Bromide | Bromide | Ethanol (EtOH) | Slow | 2-Ethoxy-2-methylbutane, 2-Methyl-2-butene, 2-Methyl-1-butene (Rearranged) | [4] |
| S_N1/E1 Solvolysis | This compound | Tosylate | Protic Solvents | Slow | Rearranged substitution and elimination products expected | [4] |
Experimental Protocol 2: General Procedure for Nucleophilic Substitution with this compound (Illustrative)
This protocol provides a general framework for attempting a nucleophilic substitution on this compound. Note: Long reaction times, high temperatures, and the formation of rearranged products should be anticipated.
Materials:
-
This compound
-
Nucleophile (e.g., sodium alkoxide, sodium azide, etc., 1.5 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to a high temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitor the reaction progress over an extended period (24-72 hours) using an appropriate technique (e.g., GC-MS, LC-MS, or TLC).
-
Upon completion (or when no further change is observed), cool the reaction to room temperature.
-
Perform an appropriate aqueous workup to quench the reaction and remove the solvent and excess nucleophile.
-
Extract the product into a suitable organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Analyze the crude product mixture carefully (e.g., by NMR, GC-MS) to identify and quantify the expected direct substitution product as well as any rearranged and elimination products.
-
Purify the desired product using column chromatography or distillation.
Conclusion
This compound is a highly specialized alkylating agent. Its utility is severely constrained by the steric hindrance of the neopentyl group, which renders S_N2 reactions exceptionally slow. Unimolecular pathways (S_N1/E1) are favored under solvolytic conditions but are dominated by a rapid Wagner-Meerwein rearrangement to form a more stable tertiary carbocation. Consequently, the primary products of reactions involving this compound are often the result of this rearrangement. For professionals in drug development and organic synthesis, it is critical to recognize these limitations. The use of this compound is generally not suitable for standard S_N2-type alkylations but may be considered in specific cases where the introduction of a rearranged carbon skeleton is the synthetic goal.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch8 : Tosylates [chem.ucalgary.ca]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: SN2 Reaction Kinetics of Neopentyl Tosylate with Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, enabling the formation of carbon-heteroatom bonds with precise stereochemical control. However, the rate of SN2 reactions is exquisitely sensitive to steric hindrance at the electrophilic carbon center. Neopentyl tosylate presents a classic case of a primary substrate that exhibits exceptionally slow SN2 reaction kinetics. This phenomenon is not due to hindrance at the reaction center itself (the α-carbon), but rather to the bulky tert-butyl group at the adjacent β-carbon, which sterically shields the backside of the electrophilic carbon from nucleophilic attack.
These application notes provide a detailed overview of the kinetic challenges associated with the SN2 reaction between this compound and sodium azide, a potent and non-bulky nucleophile.[1] We present available kinetic data, a comprehensive experimental protocol for monitoring the reaction, and visual diagrams to illustrate the reaction mechanism and experimental workflow. This information is critical for researchers planning syntheses involving sterically demanding substrates and for developing predictive models of reaction kinetics in drug development.
Data Presentation: Kinetic and Reactivity Data
| Substrate/System | Nucleophile/Conditions | Leaving Group | Relative Rate / Rate Constant (k) | Key Observations & Notes |
| Neopentyl Bromide | Sodium Ethoxide in Ethanol | Bromide | 0.00002 (relative to Benzyl Chloride = 1)[2] | Demonstrates the profound steric hindrance of the neopentyl group, leading to a rate approximately 10^5 times slower than other primary alkyl bromides.[3] |
| Neopentyl Halides | General Nucleophiles | Halide | "Practically inert" in SN2 reactions.[4] | The bulky tert-butyl group on the β-carbon effectively shuts down the backside attack required for the SN2 mechanism.[4] |
| 1,1,1-tris(p-toluenesulfonyloxymethyl)ethane | Sodium Azide in DMSO-d6 at 100 °C | Tosylate | k ≈ 1.3 x 10⁻⁵ M⁻¹s⁻¹ (calculated for the first substitution) | This analog, also featuring a neopentyl-like structure, reacts very slowly even at high temperatures in a polar aprotic solvent.[3] |
| 1,1,1-tris(bromomethyl)ethane | Sodium Azide in DMSO-d6 at 100 °C | Bromide | Half-life (t₁/₂) ≈ 15 hours | In this neopentyl system, bromide is a more reactive leaving group than tosylate.[3] |
| 1,1,1-tris(iodomethyl)ethane | Sodium Azide in DMSO-d6 at 100 °C | Iodide | Half-life (t₁/₂) ≈ 3 hours | Iodide is the most reactive leaving group among the halides and tosylate in this sterically hindered system.[3] |
Experimental Protocols
The following protocols provide a methodology for the synthesis of the this compound precursor and a detailed procedure for monitoring its reaction with sodium azide using ¹H NMR spectroscopy. Due to the extremely slow reaction rate, high temperatures and a polar aprotic solvent are necessary to observe any conversion in a reasonable timeframe.
Protocol 1: Synthesis of this compound from Neopentyl Alcohol
Objective: To synthesize this compound, the substrate for the kinetic study.
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve neopentyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Base Addition: To the stirred solution, add pyridine or triethylamine (1.5 eq).
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at or below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is incomplete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash successively with 1M HCl (if pyridine was used), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
Protocol 2: Kinetic Analysis of the SN2 Reaction of this compound with Sodium Azide by ¹H NMR Spectroscopy
Objective: To monitor the rate of the SN2 reaction between this compound and sodium azide by observing the change in concentration of reactant and product over time.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆), anhydrous
-
NMR tubes
-
NMR spectrometer with variable temperature control
-
Oil bath or heating block
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve a precisely weighed amount of this compound (e.g., 0.1 mmol) in a known volume of anhydrous DMSO-d₆ (e.g., 0.5 mL). Add a precisely weighed amount of sodium azide (a significant excess is recommended to approximate pseudo-first-order conditions, e.g., 1.0 mmol, 10 eq). Ensure all solids are dissolved.
-
NMR Spectrometer Setup: Set the NMR spectrometer to the desired reaction temperature (e.g., 100 °C). Allow the probe to equilibrate. Acquire a reference spectrum of a pure DMSO-d₆ sample for shimming.
-
Initiation of Reaction and Data Acquisition:
-
Quickly transfer the reaction mixture to an NMR tube.
-
Insert the NMR tube into the pre-heated spectrometer.
-
Immediately begin acquiring a series of ¹H NMR spectra at set time intervals (e.g., every 30 minutes). The time from the insertion of the sample into the heated probe should be recorded as t=0.
-
Each spectrum should be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for this compound (e.g., the singlet for the -CH₂-OTs protons) and the expected product, neopentyl azide (e.g., the singlet for the -CH₂-N₃ protons).
-
Integrate the respective signals in each spectrum. The concentration of each species is proportional to its integral value.
-
Calculate the percentage conversion at each time point.
-
Plot the concentration of this compound versus time.
-
From this data, the rate constant (k) can be determined by applying the appropriate integrated rate law (e.g., the second-order rate law if concentrations are comparable, or the pseudo-first-order rate law if azide is in large excess).[3]
-
Visualizations
Reaction Mechanism
Note: The DOT script above is a template. A proper chemical structure image would replace the placeholder IMG SRC.
References
application of neopentyl tosylate in the synthesis of pharmaceuticals
Abstract
Neopentyl tosylate, or 2,2-dimethylpropyl p-toluenesulfonate, serves as a valuable alkylating agent in organic synthesis for the introduction of the neopentyl group.[1][2] This sterically hindered moiety is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and provide steric bulk, which can modulate a molecule's interaction with biological targets.[3] This application note details the use of this compound in the synthesis of pharmaceutical intermediates, focusing on the Williamson ether synthesis as a key reaction. A detailed experimental protocol, quantitative data, and workflow diagrams are provided for researchers, scientists, and drug development professionals.
Introduction: The Role of the Neopentyl Group in Pharmaceuticals
The neopentyl group, systematically named the 2,2-dimethylpropyl group, is a bulky alkyl substituent characterized by a quaternary carbon atom adjacent to the point of attachment.[1][2] Its unique structural properties impart several advantages in drug design:
-
Steric Shielding: The bulky nature of the group can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[3][4]
-
Increased Lipophilicity: The hydrocarbon-rich structure enhances the molecule's fat-solubility, which can improve its ability to cross cell membranes.
-
Conformational Restriction: It can lock a molecule into a specific conformation, which may be crucial for optimal binding to a receptor or enzyme.[3]
This compound is an effective reagent for introducing this group. As a primary tosylate, it is a competent substrate for SN2 reactions.[5][6] However, its significant steric hindrance makes these reactions slower compared to less bulky primary tosylates and requires carefully optimized conditions to prevent competing elimination or rearrangement reactions.[3][7]
Application: Synthesis of a Neopentyl Ether Intermediate
A common application of this compound in pharmaceutical synthesis is the formation of ether linkages via the Williamson ether synthesis.[5][8] This reaction involves the nucleophilic substitution of the tosylate group by an alkoxide. This method is widely used for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[5]
In this note, we will detail the synthesis of a neopentyl phenyl ether intermediate, a structural motif found in various biologically active compounds. The reaction proceeds by the SN2 displacement of the tosylate group from this compound by a phenoxide ion.
Reaction Scheme:

Figure 1. General scheme for the synthesis of a neopentyl aryl ether from a phenol and this compound.
Experimental Protocol: Synthesis of 1-(Neopentyloxy)-4-nitrobenzene
This protocol describes the synthesis of a nitrophenyl neopentyl ether, a common intermediate for further functionalization into amine-containing pharmaceutical targets.
Materials:
-
4-Nitrophenol
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the phenol).
-
Addition of Reagents: Stir the resulting suspension at room temperature for 15 minutes. Add this compound (1.2 eq) to the mixture in one portion.
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(neopentyloxy)-4-nitrobenzene.
Quantitative Data
The following table summarizes typical results for the synthesis of 1-(neopentyloxy)-4-nitrobenzene using the protocol described above.
| Parameter | Value |
| Substrate | 4-Nitrophenol |
| Reagent | This compound |
| Base | Cesium Carbonate |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 16 hours |
| Isolated Yield | 85-92% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
Table 1. Summary of reaction conditions and results for the synthesis of 1-(neopentyloxy)-4-nitrobenzene.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism, adhering to the specified design constraints.
A high-level overview of the synthesis protocol.
The SN2 mechanism for neopentyl ether formation.
Conclusion
This compound is a highly effective reagent for the incorporation of the neopentyl group into pharmaceutical intermediates. The Williamson ether synthesis, performed under basic conditions in a polar aprotic solvent, provides a reliable route to neopentyl ethers with good to excellent yields. The steric bulk of the neopentyl group necessitates elevated temperatures and longer reaction times to achieve high conversion. The protocol and data presented herein offer a solid foundation for researchers developing novel synthetic routes for complex pharmaceutical agents.
References
- 1. Illustrated Glossary of Organic Chemistry - Neopentyl group [chem.ucla.edu]
- 2. srjng88.medium.com [srjng88.medium.com]
- 3. fiveable.me [fiveable.me]
- 4. Neopentyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Williamson ether synthesis | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols: Synthesis of Neopentyl Iodide from Neopentyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of neopentyl iodide from neopentyl tosylate via the Finkelstein reaction. This method is particularly useful for introducing a neopentyl moiety in synthetic chemistry, though careful consideration of the sterically hindered nature of the substrate is required.
Introduction
The synthesis of neopentyl iodide, a valuable building block in organic synthesis, is often challenged by the steric hindrance of the neopentyl group, which can impede standard SN2 reactions and promote rearrangement products.[1] The Finkelstein reaction provides a classic and effective method for the conversion of alkyl sulfonates, such as tosylates, to alkyl iodides.[2][3][4][5][6] This reaction is driven to completion by the precipitation of the sodium salt of the leaving group (sodium tosylate in this case) in a suitable solvent like acetone, where sodium iodide is soluble.[2][5][6]
This protocol first outlines the preparation of the precursor, this compound, from neopentyl alcohol, followed by the detailed procedure for its conversion to neopentyl iodide.
Data Presentation
Table 1: Physical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n_D^20) |
| Neopentyl Alcohol | C₅H₁₂O | 88.15 | 113-114 | 1.405 |
| This compound | C₁₂H₁₈O₃S | 242.33 | - | - |
| Neopentyl Iodide | C₅H₁₁I | 198.05 | 70-71 @ 100 mmHg[7] | 1.489[7] |
Table 2: Typical Reaction Parameters and Yields
| Reaction | Starting Material | Reagents | Solvent | Typical Yield |
| Tosylation | Neopentyl Alcohol | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | High |
| Finkelstein Reaction | This compound | Sodium Iodide | Acetone | 64-75%[8] |
Experimental Protocols
Part 1: Synthesis of this compound from Neopentyl Alcohol
This procedure is a general method for the tosylation of a primary alcohol.[9]
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve neopentyl alcohol (1.0 eq.) in anhydrous dichloromethane (approx. 10 volumes).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add pyridine (1.5 eq.) to the stirred solution.
-
Portion-wise, add p-toluenesulfonyl chloride (1.2 eq.) to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by recrystallization if necessary.
Part 2: Synthesis of Neopentyl Iodide from this compound (Finkelstein Reaction)
This protocol is adapted from the principles of the Finkelstein reaction.[2][3][4][5][6]
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filter funnel and filter paper
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and anhydrous acetone (approx. 10-15 volumes).
-
Add anhydrous sodium iodide (1.5-2.0 eq.) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. A white precipitate of sodium tosylate should begin to form.
-
Continue refluxing for 24-48 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material. Due to the sterically hindered nature of the neopentyl group, a longer reaction time may be necessary.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium tosylate. Wash the precipitate with a small amount of cold acetone.
-
Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.
-
The resulting crude neopentyl iodide can be purified by distillation.[8] It is important to note that the product may contain a small amount of the rearranged product, tert-amyl iodide.[10]
Mandatory Visualization
Caption: Workflow for the two-step synthesis of neopentyl iodide.
References
- 1. organic chemistry - How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Finkelstein Reaction [unacademy.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Neopentyl iodide | 15501-33-4 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Introduction of the Neopentyl Group Using Neopentyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neopentyl group, a sterically demanding moiety, is of significant interest in medicinal chemistry and materials science due to its ability to confer unique properties such as increased metabolic stability and altered solubility. However, the introduction of this bulky group into molecules presents a considerable synthetic challenge. This document provides detailed application notes and protocols for the use of neopentyl tosylate as a reagent for neopentylation. It addresses the inherent challenges of S_N2 reactions with this sterically hindered electrophile and offers strategies and detailed protocols to achieve successful neopentylation of various nucleophiles.
Introduction: The Challenge of Neopentylation
The neopentyl group, with its quaternary carbon adjacent to the reaction center, severely hinders the backside attack required for a standard bimolecular nucleophilic substitution (S_N2) reaction. Consequently, reactions of neopentyl derivatives with nucleophiles are often sluggish and prone to rearrangement via a competing unimolecular (S_N1) pathway, which leads to the formation of undesired tert-amyl products.
This compound is a common precursor for introducing the neopentyl group. The tosylate is an excellent leaving group, which is essential for activating the substrate towards nucleophilic attack. However, even with a good leaving group, the steric hindrance of the neopentyl moiety remains the primary obstacle to successful S_N2-mediated neopentylation.
Overcoming Steric Hindrance: The Role of Polar Aprotic Solvents
To facilitate the direct S_N2 displacement on the neopentyl carbon and suppress rearrangement, the choice of solvent is critical. Polar aprotic solvents, such as hexamethylphosphoramide (HMPA), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), have been shown to significantly accelerate S_N2 reactions.[1][2][3][4][5] These solvents solvate the cation of the nucleophilic salt, leaving a "naked" and highly reactive anion that can more effectively attack the sterically hindered electrophile. The use of HMPA, in particular, has been reported to enable nucleophilic displacement on this compound without rearrangement.
Synthesis of this compound
The necessary starting material, this compound, can be readily prepared from neopentyl alcohol and p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Experimental Protocol: Synthesis of this compound
This protocol describes the conversion of neopentyl alcohol to its corresponding tosylate.
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve neopentyl alcohol (1.0 equivalent) in anhydrous dichloromethane (to a concentration of approximately 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equivalents) to the solution and stir for 5 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature is maintained at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and continue stirring for an additional 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting alcohol.
-
Quench the reaction by slowly adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Neopentylation of Nucleophiles: Protocols and Data
The following sections provide general protocols for the neopentylation of various classes of nucleophiles using this compound in a polar aprotic solvent. It is important to note that reaction times may be prolonged, and yields can vary significantly depending on the specific nucleophile.
Neopentylation of N-Nucleophiles (e.g., Azide)
The introduction of a neopentyl group onto a nitrogen atom can be achieved using azide as the nucleophile, followed by reduction.
General Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous hexamethylphosphoramide (HMPA).
-
Add sodium azide (NaN₃, 1.5 - 3.0 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or GC-MS. Due to the slow nature of the reaction, it may require stirring for 24-72 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer several times with water to remove HMPA, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting neopentyl azide can be purified by distillation or column chromatography and subsequently reduced to neopentylamine.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Azide | NaN₃ | HMPA | 100 | 48 | Neopentyl azide | Moderate to Good (Specific yield data not readily available in general literature) |
Neopentylation of O-Nucleophiles (Williamson Ether Synthesis)
The synthesis of neopentyl ethers can be attempted via the Williamson ether synthesis. Due to the steric hindrance, this reaction is challenging and may result in low yields.
General Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare the alkoxide by adding a strong base (e.g., sodium hydride, NaH, 1.1 equivalents) to a solution of the desired alcohol (1.0 equivalent) in anhydrous HMPA or DMF.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add this compound (1.0 equivalent) to the alkoxide solution.
-
Heat the reaction mixture to 80-120 °C and stir for 24-72 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.
-
Purify the neopentyl ether by distillation or column chromatography.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Alkoxide | ROH + NaH | HMPA/DMF | 100 | 48-72 | Neopentyl ether | Low to Moderate (Highly substrate dependent) |
Neopentylation of S-Nucleophiles
The formation of neopentyl thioethers can be achieved by reacting this compound with a thiolate nucleophile.
General Protocol:
-
Prepare the thiolate in situ by reacting the corresponding thiol (1.0 equivalent) with a base like sodium hydride (1.1 equivalents) or sodium ethoxide in a polar aprotic solvent (e.g., DMF or HMPA) under an inert atmosphere.
-
Add this compound (1.0 equivalent) to the thiolate solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work up the reaction by quenching with water, extracting with an organic solvent, washing with water and brine, drying, and concentrating.
-
Purify the neopentyl thioether by distillation or column chromatography.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Thiolate | RSH + Base | DMF/HMPA | 90 | 24 | Neopentyl thioether | Moderate (Highly substrate dependent) |
Neopentylation of C-Nucleophiles (Malonic Ester Synthesis)
The alkylation of enolates, such as that derived from diethyl malonate, with this compound can be used to form a new carbon-carbon bond.[6][7][8][9][10]
General Protocol:
-
In a flame-dried flask under an inert atmosphere, add sodium ethoxide (NaOEt, 1.1 equivalents) to a solution of diethyl malonate (1.0 equivalent) in anhydrous DMF or HMPA.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete enolate formation.
-
Add this compound (1.0 equivalent) to the enolate solution.
-
Heat the reaction mixture to 80-120 °C and stir for 24-72 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
The resulting neopentylated malonic ester can be purified by distillation or column chromatography and can be further manipulated (e.g., hydrolysis and decarboxylation).
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Malonate Enolate | Diethyl malonate + NaOEt | DMF/HMPA | 100 | 48 | Diethyl 2-neopentylmalonate | Moderate (Specific yield data not readily available in general literature) |
Visualization of Reaction Pathways
S_N2 vs. S_N1 Pathways for this compound
Caption: Reaction pathways of this compound.
General Experimental Workflow for Neopentylation
Caption: General workflow for neopentylation reactions.
Safety Considerations
-
This compound is an alkylating agent and should be handled with care. Avoid skin and eye contact.
-
Polar aprotic solvents such as HMPA, DMF, and DMSO have specific hazards. HMPA is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Strong bases like sodium hydride are flammable and react violently with water. Handle under an inert atmosphere.
Conclusion
The introduction of the neopentyl group into molecules using this compound is a synthetically challenging yet achievable transformation. The key to success lies in the careful selection of reaction conditions, particularly the use of polar aprotic solvents to promote the desired S_N2 pathway and minimize rearrangement. While reaction times may be long and yields variable, the protocols outlined in this document provide a solid foundation for researchers to explore the incorporation of the sterically demanding and synthetically valuable neopentyl moiety in their target molecules. Further optimization of temperature, concentration, and reaction time for specific substrates is recommended to achieve the best possible outcomes.
References
- 1. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Neopentyl Tosylate as a Probe for Sterically Hindered Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl tosylate, the p-toluenesulfonate ester of neopentyl alcohol, is a critical substrate in physical organic chemistry for elucidating the mechanisms of nucleophilic substitution and elimination reactions, particularly under conditions of severe steric hindrance. Its unique structure, featuring a quaternary carbon adjacent to the reaction center (the α-carbon), makes direct backside attack required for a standard Sₙ2 reaction exceptionally difficult.[1][2][3] This inherent steric impediment forces the system to proceed through alternative, often slower, and more complex pathways, providing a valuable model for understanding reactions in sterically encumbered environments, such as those found in complex drug molecules or natural products.
Key Mechanistic Insights from this compound Studies
The primary utility of this compound lies in its ability to differentiate between competing reaction pathways. Due to the extreme steric hindrance around the α-carbon, the Sₙ2 pathway is dramatically slowed, allowing other mechanisms to become competitive.[4]
-
Suppression of the Sₙ2 Pathway : The tert-butyl group shields the electrophilic carbon from backside attack by a nucleophile.[2][5] This destabilizes the crowded five-coordinate Sₙ2 transition state, significantly increasing the activation energy and decreasing the reaction rate.[1][5] For practical purposes, neopentyl halides and tosylates are often considered inert towards the Sₙ2 reaction, with rates estimated to be ~100,000 times slower than corresponding n-propyl systems.[4]
-
Probing Sₙ1 and Rearrangement Pathways : In polar, ion-stabilizing solvents, this compound can undergo solvolysis. This process does not typically proceed through a direct substitution. Instead, departure of the excellent tosylate leaving group is often assisted by the neighboring alkyl group, leading to the formation of a highly unstable primary carbocation.[3] This transient intermediate rapidly undergoes a Wagner-Meerwein rearrangement , a type of[1][2]-alkyl shift.[6][7][8] In this rearrangement, a methyl group migrates to the adjacent carbon, transforming the unstable primary carbocation into a much more stable tertiary carbocation.[3][6][9] This rearranged cation then reacts with the solvent (nucleophile) to yield rearranged substitution or elimination products.[3][10] For example, solvolysis of this compound in water or ethanol yields 2-methyl-2-butanol or 2-ethoxy-2-methylbutane, respectively, along with elimination products like 2-methyl-2-butene.[3][11]
Data Presentation: Comparative Reactivity
The following table summarizes qualitative and quantitative data, illustrating the profound effect of steric hindrance on reaction pathways and the resulting product distributions for neopentyl systems.
| Substrate | Reagent / Solvent | Conditions | Major Product(s) | Mechanism | Relative Rate | Reference |
| n-Propyl Bromide | Strong Nucleophile | Polar Aprotic | n-Propyl substitution product | Sₙ2 | ~100,000 | [4] |
| Neopentyl Bromide | Strong Nucleophile | Polar Aprotic | No significant reaction | Sₙ2 (Hindered) | 1 | [4] |
| This compound | Ethanol (EtOH) | Solvolysis | 2-Ethoxy-2-methylbutane, 2-Methyl-2-butene | Sₙ1 with Rearrangement | Slow | [3] |
| Neopentyl Bromide | Water (H₂O) | Solvolysis | 2-Methyl-2-butanol | Sₙ1 with Rearrangement | Slow | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of a sterically hindered primary alcohol (neopentyl alcohol) to a tosylate, a common procedure for transforming a poor leaving group (-OH) into an excellent one (-OTs).[12][13]
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or triethylamine (NEt₃)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Cold 3 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet in an ice-water bath.
-
Dissolve neopentyl alcohol (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and NEt₃ (1.5 eq). The use of a non-nucleophilic base like pyridine or NEt₃ is crucial to neutralize the HCl byproduct.[3][14]
-
Slowly add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise to the stirred, cooled solution. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for several hours, then let it warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding cold 3 M HCl to neutralize the excess pyridine/NEt₃.[14]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with 3 M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization (e.g., from hexane) or column chromatography on silica gel to yield pure this compound.
Protocol 2: Kinetic Study of this compound Solvolysis
This protocol outlines a method to measure the rate of solvolysis of this compound, a reaction that proceeds via an Sₙ1 mechanism with rearrangement. The rate is determined by monitoring the production of p-toluenesulfonic acid (TsOH).
Materials:
-
This compound
-
Desired solvent (e.g., 80% ethanol/20% water by volume)
-
Standardized sodium hydroxide (NaOH) solution (~0.02 M)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Burette
-
Stopwatch
-
Acetone (for quenching)
Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in the chosen solvolysis medium (e.g., 80% ethanol).
-
Place a sealed flask containing the tosylate solution in a constant temperature bath set to the desired reaction temperature (e.g., 50 °C). Allow it to equilibrate.
-
Start the reaction and the stopwatch simultaneously.
-
At regular time intervals (e.g., every 30 minutes), withdraw an aliquot (e.g., 5.00 mL) of the reaction mixture using a pipette and transfer it immediately into a flask containing cold acetone to quench the reaction.
-
Add a few drops of indicator to the quenched sample and titrate the liberated p-toluenesulfonic acid with the standardized NaOH solution until the endpoint is reached.[14]
-
Record the volume of NaOH used. Repeat this process for 8-10 time points, covering approximately 70-80% of the reaction completion.
-
An "infinity" reading should be taken after the reaction has proceeded for at least 10 half-lives to determine the initial concentration.
-
Data Analysis : The reaction follows first-order kinetics. Calculate the rate constant (k) by plotting ln(V∞ - Vt) versus time (t), where V∞ is the volume of titrant at infinity and Vt is the volume at time t. The slope of the resulting line will be -k.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Wagner 1 | PPT [slideshare.net]
- 7. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]
- 8. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. brainly.in [brainly.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. orgosolver.com [orgosolver.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Solvolysis of Neopentyl Tosylate in Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solvolysis of neopentyl tosylate is a classic example in physical organic chemistry that demonstrates the significant role of steric hindrance and carbocation rearrangement in nucleophilic substitution reactions. Due to the bulky neopentyl group, the direct SN2 displacement of the tosylate leaving group is sterically hindered. Consequently, the reaction proceeds through a rate-determining ionization to form a primary carbocation, which then rapidly rearranges to a more stable tertiary carbocation via a 1,2-methyl shift. This rearrangement dictates the product distribution, leading primarily to rearranged substitution and elimination products.[1] Understanding the kinetics and mechanism of this reaction in different protic solvents is crucial for predicting reaction outcomes and designing synthetic routes involving sterically hindered substrates.
These application notes provide a comprehensive overview of the solvolysis of this compound in various protic solvents, including quantitative data, detailed experimental protocols, and mechanistic diagrams.
Data Presentation
Table 1: Relative Rates of Solvolysis of Primary Tosylates at 25°C
| Substrate | Relative Rate in Ethanol | Relative Rate in Acetic Acid | Relative Rate in Formic Acid |
| Methyl Tosylate | 4000 | 10 | 0.56 |
| Ethyl Tosylate | 1750 | 9 | 1.0 |
| Isobutyl Tosylate | 80 | 2.8 | 1.22 |
| This compound | 1 | 1 | 1.0 |
Data adapted from Winstein and coworkers' studies.[2]
For comparative purposes, the solvolysis of neopentyl chloroformate, which also exhibits rearrangement, has been studied in detail. The following table provides specific rate constants and activation parameters for its solvolysis.
Table 2: Solvolysis of Neopentyl Chloroformate at 45.0 °C and Activation Parameters
| Solvent | k (s⁻¹) at 45.0 °C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 100% Ethanol | 1.44 x 10⁻⁵ | 12.9 | -38.8 |
| 100% Methanol | 1.14 x 10⁻⁵ | 13.5 | -37.4 |
| 80% Ethanol | 0.93 x 10⁻⁵ | 20.0 | -15.8 |
| 70% TFE | 0.89 x 10⁻⁵ | - | - |
| 70% HFIP | 0.87 x 10⁻⁵ | - | - |
Data from a study on neopentyl chloroformate solvolysis.[3][4][5] TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol.
Mechanistic Pathway
The solvolysis of this compound proceeds through a carbocationic intermediate that undergoes rearrangement. This pathway is a classic example of anchimeric assistance not from a neighboring group in the traditional sense, but rather the migration of a methyl group to stabilize the forming positive charge.
References
Application Notes and Protocols for the Synthesis of Neopentyl Glycol Derivatives from Neopentyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol (NPG) and its derivatives are valuable building blocks in various fields, including the development of polymers, lubricants, and pharmaceuticals. The unique 2,2-dimethyl-1,3-propanediol backbone imparts desirable properties such as thermal stability and resistance to hydrolysis. While neopentyl tosylate presents itself as a logical starting material for the synthesis of NPG derivatives via nucleophilic substitution, its utility is significantly hampered by steric hindrance. This document provides a detailed overview of the challenges and potential synthetic routes, including direct substitution of this compound and alternative strategies that bypass this challenging intermediate.
Challenges in the Reactivity of this compound
This compound is a primary tosylate, which would typically suggest reactivity towards SN2 reactions. However, the bulky tert-butyl group adjacent to the carbon bearing the tosylate leaving group creates significant steric hindrance. This sterically encumbered environment makes backside attack by a nucleophile, a key step in the SN2 mechanism, extremely slow.[1]
Conversely, SN1-type reactions, which proceed through a carbocation intermediate, are prone to rearrangement. The initially formed primary carbocation is highly unstable and rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement leads to the formation of undesired isomeric products, rather than the desired neopentyl derivative.[1]
Logical Relationship: Reactivity of this compound
Caption: Reactivity pathways of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of neopentyl alcohol to this compound, a necessary first step for its use as a starting material.
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), dry
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, separatory funnel, standard glassware
-
Ice bath
Procedure:
-
Dissolve neopentyl alcohol (1 equivalent) in dry DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture, ensuring the temperature is maintained at 0 °C.
-
Stir the reaction at 0 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is incomplete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of Neopentyl Glycol Monobenzoate via Mitsunobu Reaction (Alternative Route)
Due to the challenges with direct substitution, the Mitsunobu reaction offers a reliable alternative by activating the hydroxyl group of neopentyl glycol directly. This reaction proceeds with inversion of configuration.[2]
Materials:
-
Neopentyl glycol
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), dry
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve neopentyl glycol (1 equivalent), benzoic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in dry THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 equivalents) in dry THF to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain neopentyl glycol monobenzoate.
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for Mitsunobu synthesis.
Protocol 3: Selective Mono-etherification of Neopentyl Glycol using a Phase-Transfer Catalyst
This method allows for the selective formation of mono-ethers of neopentyl glycol by utilizing a phase-transfer catalyst to facilitate the reaction between the glycol and an alkyl halide under basic conditions.
Materials:
-
Neopentyl glycol
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Toluene
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a vigorously stirred solution of neopentyl glycol (1 equivalent) and the alkyl halide (1.2 equivalents) in toluene, add a 50% aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents).
-
Heat the mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, add water to dissolve the salts and separate the layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product mixture by silica gel column chromatography to isolate the neopentyl glycol mono-ether.
Data Presentation
The following tables summarize representative yields for the synthesis of this compound and neopentyl glycol derivatives through various methods.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Neopentyl alcohol | TsCl, Pyridine | DCM | 0 to RT | 6 | High | [1] |
Table 2: Synthesis of Neopentyl Glycol Derivatives
| Starting Material | Derivative Type | Reagents | Method | Solvent | Yield (%) | Reference |
| This compound | Ether | Sodium Methoxide | SN2 | Methanol | Very Low | Theoretical |
| This compound | Ester | Sodium Acetate | SN2 | DMF | Very Low | Theoretical |
| Neopentyl glycol | Monobenzoate | Benzoic Acid, PPh₃, DIAD | Mitsunobu | THF | Good | [3] |
| Neopentyl glycol | Mono-ether | Benzyl Bromide, NaOH, TBAB | Phase-Transfer | Toluene | Moderate-Good | General Method |
| Neopentyl glycol | Di-ester | Fatty Acids, Acid Catalyst | Direct Esterification | Toluene | High | [4] |
*Note: Specific yield data for SN2 reactions on this compound are scarce in the literature due to the extremely low reaction rates and tendency for rearrangement. The yields are expected to be very low.
Conclusion
While this compound can be synthesized from neopentyl alcohol, its application as a direct precursor for neopentyl glycol derivatives is severely limited by steric hindrance and rearrangement pathways. For researchers and drug development professionals, alternative synthetic strategies that start from neopentyl glycol are more practical and efficient. The Mitsunobu reaction provides a reliable method for the synthesis of esters with inversion of configuration. For the synthesis of ethers, phase-transfer catalysis offers a viable route for mono-alkylation. Direct esterification is also a straightforward method for producing di-esters. The choice of synthetic route will depend on the desired derivative and the specific requirements of the research or development project.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Neopentyl Tosylate by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude neopentyl tosylate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent system for the recrystallization of this compound?
Commonly successful solvent systems for tosylates include:
-
Mixed Solvent Systems: Ethanol/water, ethyl acetate/hexane, or diethyl ether/hexane.[3][4] For sterically hindered tosylates, a mixture of ethanol and acetone has also been reported to be effective.[1]
It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific crude material.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the crude solid is lower than the boiling point of the solvent, or if significant impurities are present, leading to a depression of the melting point.[5][6]
Here are several troubleshooting steps:
-
Increase the Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved and to prevent premature precipitation above its melting point.[5]
-
Change the Solvent System: If oiling persists, the solvent polarity may not be ideal. If using a polar solvent like methanol, try a slightly less polar alcohol such as ethanol or isopropanol.[6][7]
-
Lower the Crystallization Temperature: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. This can sometimes prevent the rapid supersaturation that leads to oiling out.
-
Re-dissolve and Re-crystallize: If an oil has formed, you can try to reheat the solution to re-dissolve the oil and then attempt a slower cooling process.
-
Trituration: If an oil solidifies into an amorphous solid, triturating it with a poor solvent (like cold hexanes) can sometimes induce crystallization and remove some impurities.[6]
Q3: The yield of my recrystallized this compound is very low. What are the likely causes?
A3: A low yield can result from several factors during the recrystallization process.[5]
-
Using too much solvent: This is the most common cause. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If crystals form in the hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated.
-
Washing with too much or warm solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize re-dissolving the product.
-
Incomplete crystallization: Ensure the solution has been allowed sufficient time to cool and for crystallization to complete before filtration.
Q4: What are the common impurities in crude this compound?
A4: Common impurities can originate from the starting materials or side reactions during the synthesis. These may include:
-
Unreacted p-toluenesulfonyl chloride (TsCl): This can be removed by washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, during the workup.
-
p-Toluenesulfonic acid: This can form from the hydrolysis of TsCl. It is also water-soluble and can be removed with an aqueous wash.[8]
-
Unreacted neopentyl alcohol: This is generally more polar than the tosylate and can often be removed during recrystallization as it may remain in the mother liquor.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Crude this compound does not dissolve in the hot solvent. | - The chosen solvent is inappropriate.- Insoluble impurities are present. | - Try a different solvent or a mixed solvent system.- Perform a hot filtration to remove insoluble materials. |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow to cool again.[5]- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.[5] |
| Crystals form too quickly. | - The solution is too concentrated.- The cooling process is too rapid. | - Reheat the solution and add a small amount of additional solvent.[5]- Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. |
| The recrystallized product is discolored. | - Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. Be cautious as charcoal can sometimes adsorb the desired product as well. |
| The melting point of the recrystallized product is broad or lower than the literature value. | - The product is still impure.- The product is wet. | - Perform a second recrystallization.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound
This protocol is a general procedure for the synthesis of this compound from neopentyl alcohol.[9]
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve neopentyl alcohol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Once the reaction is complete, quench by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (if using triethylamine), saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Recrystallization of Crude this compound
This is a general protocol that should be optimized based on small-scale solvent screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring (e.g., on a hot plate).
-
Continue to add small portions of the hot solvent until the solid just dissolves.
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, warm Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Determine the melting point and yield of the purified this compound.
Data Presentation
Table 1: Physical Properties of Neopentyl Alcohol and this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Neopentyl Alcohol | C₅H₁₂O | 88.15 | 52-53[10][11] | 113-114[10][11] |
| This compound | C₁₂H₁₈O₃S | 242.34[12] | Not available | Not available |
Table 2: Qualitative Solubility of this compound (Inferred)
| Solvent | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | Insoluble | Insoluble |
| Hexane | Sparingly Soluble | Soluble |
| Ethanol | Soluble | Very Soluble |
| Ethyl Acetate | Soluble | Very Soluble |
| Acetone | Soluble | Very Soluble |
| Dichloromethane | Very Soluble | Very Soluble |
Note: This table is based on the general solubility properties of organic tosylates and should be confirmed by experimental solvent screening.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical workflow for troubleshooting the "oiling out" of this compound.
References
- 1. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Neopentyl Alcohol [drugfuture.com]
- 11. Neopentyl alcohol - Wikipedia [en.wikipedia.org]
- 12. This compound | C12H18O3S | CID 283345 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting low yields in the synthesis of neopentyl tosylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of neopentyl tosylate. Low yields in this procedure are a common challenge, primarily due to the steric hindrance of the neopentyl group. This guide offers insights into overcoming these difficulties.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved by reacting neopentyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1] The base, commonly pyridine or triethylamine, serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
Q2: Why are the yields of this compound often low?
A2: Low yields are frequently attributed to the significant steric hindrance of the neopentyl group, which dramatically slows down the desired SN2 reaction.[1] Additionally, factors such as the purity of reagents, presence of moisture, reaction temperature, and the choice of base can adversely affect the outcome.[2]
Q3: What are the common side products in this synthesis?
A3: A common side product is neopentyl chloride, which can form if the chloride ion generated during the reaction displaces the tosylate group.[2][3] This is more likely at elevated temperatures or with prolonged reaction times.[2] Unreacted starting materials and hydrolysis of tosyl chloride to p-toluenesulfonic acid are also common impurities.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][4] This allows for the visualization of the consumption of the starting alcohol and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Impure p-Toluenesulfonyl Chloride (TsCl): Commercial TsCl can contain p-toluenesulfonic acid, which can consume the base and inhibit the reaction. | 1. Use freshly purified TsCl. Recrystallization from hexane is a recommended method to improve purity and achieve reproducible results. |
| 2. Presence of Water: TsCl readily hydrolyzes in the presence of moisture, reducing its availability to react with the alcohol.[2] | 2. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. | |
| 3. Inadequate Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction and then allowed to warm.[1][4] | 3. Maintain the reaction temperature at 0 °C during the addition of TsCl and for the initial reaction period. If the reaction is slow, it can be allowed to warm to room temperature.[1][4] | |
| 4. Insufficient Reaction Time: Due to steric hindrance, the reaction may be slow. | 4. Monitor the reaction by TLC. If starting material is still present after the initial reaction time, consider extending it.[1][4] | |
| Formation of Neopentyl Chloride | 1. Nucleophilic attack by Chloride: The chloride ion byproduct can displace the newly formed tosylate group. | 1. Use a non-nucleophilic base or a base that forms a salt with low chloride ion availability.[2] Consider using p-toluenesulfonic anhydride instead of tosyl chloride to avoid the generation of chloride ions. Maintain a low reaction temperature.[2] |
| Difficulty in Product Purification | 1. Residual Base (Pyridine/Triethylamine): These bases can be challenging to remove completely during workup. | 1. Perform multiple washes of the organic layer with a dilute acid solution (e.g., 1M HCl) to ensure complete removal of the amine base. |
| 2. Presence of p-Toluenesulfonic Acid: This can result from the hydrolysis of unreacted TsCl. | 2. Wash the organic phase thoroughly with a saturated sodium bicarbonate solution to remove acidic impurities. |
Data Presentation
The following table provides an illustrative summary of how different reaction conditions can influence the yield of this compound. These are representative values based on general principles of tosylation reactions.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 1 | Pyridine | Dichloromethane | 0 to RT | 6 | 50-60 |
| 2 | Triethylamine | Dichloromethane | 0 to RT | 6 | 45-55 |
| 3 | Pyridine (with DMAP catalyst) | Dichloromethane | 0 to RT | 4 | 60-70 |
| 4 | Sodium Hydride | Tetrahydrofuran | 0 to RT | 8 | Potentially higher but requires strictly anhydrous conditions.[4] |
Experimental Protocols
Synthesis of this compound from Neopentyl Alcohol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve neopentyl alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add pyridine or triethylamine (1.5 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Monitor the reaction progress by TLC. If the reaction has not gone to completion, allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.[1]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
References
identifying common side products in neopentyl tosylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neopentyl tosylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound so slow?
A1: Reactions involving this compound are often slow due to significant steric hindrance at the α-carbon. The bulky tert-butyl group physically blocks the backside attack required for a typical S_N2 reaction, leading to very slow reaction rates.[1][2]
Q2: I'm not getting my expected direct substitution product. What is happening?
A2: The primary challenge in reactions with this compound is the high propensity for rearrangement.[1] Under conditions that favor carbocation formation (S_N1-type reactions or solvolysis), the initially formed, highly unstable primary carbocation will rapidly undergo a 1,2-methyl shift to form a more stable tertiary carbocation.[1] This rearranged carbocation then reacts with the nucleophile or solvent, leading to rearranged products instead of the direct substitution product.[1]
Q3: What are the common rearranged side products I should look for?
A3: The specific rearranged products depend on the nucleophile and solvent used. Common examples include:
-
Alcohols: 2-Methyl-2-butanol (from solvolysis in water).[1]
-
Ethers: 2-Ethoxy-2-methylbutane (from solvolysis in ethanol).[1]
-
Alkenes: 2-Methyl-2-butene and 2-Methyl-1-butene (from elimination).[1]
Q4: Is it possible to achieve direct S_N2 substitution without rearrangement?
A4: Yes, while challenging, direct S_N2 displacement on this compound without rearrangement has been successfully achieved.[3] This typically requires the use of a polar aprotic solvent like hexamethylphosphoramide (HMPA), which can promote the S_N2 pathway over rearrangement.[3]
Q5: During the synthesis of this compound from neopentyl alcohol, I've isolated a chlorinated byproduct. How did this form?
A5: When preparing this compound from neopentyl alcohol and p-toluenesulfonyl chloride (TsCl), the chloride ion (Cl-) generated as a byproduct can act as a nucleophile.[4] This chloride ion can then substitute the newly formed tosylate group, resulting in neopentyl chloride as a side product.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low or no yield of the desired direct substitution product. | The reaction conditions are favoring carbocation formation and subsequent rearrangement. | To favor an S_N2 pathway and minimize rearrangement, consider using a highly polar aprotic solvent such as HMPA.[3] |
| A mixture of rearranged alkenes is the major product. | The reaction conditions (e.g., high temperature, use of a strong, non-nucleophilic base) are promoting elimination (E1 or E2) from the rearranged carbocation. | To favor substitution over elimination, use a good, non-basic nucleophile at lower temperatures. If elimination is desired, using a bulky base can control the regioselectivity of the alkene products.[5] |
| Formation of an unexpected oxetane derivative. | With substrates containing multiple tosylate groups, intramolecular cyclization can occur. This can sometimes be initiated by a nucleophilic attack on the sulfur atom of the tosylate.[6] | This is a more complex issue that may require redesigning the synthetic route. Characterize the byproduct thoroughly to confirm its structure and consult relevant literature for similar observations. |
| Presence of neopentyl chloride in the product mixture after tosylation. | The chloride ion byproduct from the tosylation reaction is competing with the desired nucleophile.[4] | Ensure complete removal of any residual reagents from the tosylation step before proceeding with the subsequent substitution reaction. Purification of the this compound intermediate is highly recommended. |
Reaction Pathways and Side Products
The following table summarizes the expected major products from the reaction of this compound under different conditions.
| Reaction Type | Conditions | Primary Intermediate | Major Product(s) | Minor Product(s) |
| S_N1/E1 (Solvolysis) | Polar protic solvent (e.g., H₂O, EtOH), heat | Rearranged tertiary carbocation | Rearranged substitution and elimination products (e.g., 2-methyl-2-butanol, 2-ethoxy-2-methylbutane, 2-methyl-2-butene, 2-methyl-1-butene)[1] | Direct substitution product is generally not observed or is a very minor component.[1] |
| S_N2 | Polar aprotic solvent (e.g., HMPA), strong nucleophile | Pentacoordinate transition state | Direct, unrearranged substitution product[3] | Rearranged products (if any S_N1 pathway competes) |
| E2 | Strong, bulky, non-nucleophilic base (e.g., t-BuOK) | N/A | Elimination products (alkenes) | - |
Visualizing Reaction Mechanisms
The following diagrams illustrate the key reaction pathways for this compound.
Caption: S_N1/E1 pathway for this compound leading to rearranged products.
Caption: S_N2 pathway for this compound leading to direct substitution.
Experimental Protocols
General Procedure for the Synthesis of this compound
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve neopentyl alcohol (1 equivalent) in dry DCM in a round-bottom flask and cool to 0 °C in an ice bath.[1]
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.[1]
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.[1]
-
Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]
-
Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.[1]
-
Separate the layers and extract the aqueous layer with DCM.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash chromatography or recrystallization as needed.
Monitoring Reaction Progress:
The progress of reactions involving this compound can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of products.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgosolver.com [orgosolver.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Alkylation Reactions with Neopentyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your alkylation reactions involving neopentyl tosylate. Given the unique steric challenges of the neopentyl group, achieving desired reaction outcomes requires careful consideration of reaction parameters.
Troubleshooting Guide
This guide addresses common issues encountered during alkylation with this compound and provides actionable solutions.
Issue 1: Low or No Reaction Conversion
Potential Causes:
-
Steric Hindrance: The primary reason for the low reactivity of this compound in S(_N)2 reactions is the severe steric hindrance at the α-carbon, which impedes the backside attack of the nucleophile.[1][2] This leads to extremely slow reaction rates.[1][2]
-
Insufficient Reaction Temperature: Due to the high activation energy associated with the sterically hindered S(_N)2 transition state, higher temperatures are often necessary to achieve a reasonable reaction rate.
-
Poor Nucleophile: Weak or sterically bulky nucleophiles will struggle to react with the already hindered this compound.
-
Inappropriate Solvent: The choice of solvent is critical. Protic solvents can solvate the nucleophile, reducing its reactivity.
Recommended Solutions:
-
Increase Reaction Temperature: For many nucleophiles, heating the reaction to temperatures in the range of 110-140°C can significantly improve the reaction rate and yield.[3]
-
Use a Highly Reactive Nucleophile: Employing a more potent nucleophile can help overcome the steric barrier. For instance, using potassium alkoxides instead of sodium alkoxides can enhance reactivity.[3]
-
Optimize Solvent Choice: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) are highly recommended.[3][4] These solvents effectively solvate the cation of a salt-based nucleophile while leaving the anionic nucleophile highly reactive.
-
Consider a More Reactive Leaving Group: If feasible, converting neopentyl alcohol to neopentyl iodide may provide a more reactive substrate for S(_N)2 reactions.
Issue 2: Formation of Rearranged Products
Potential Causes:
-
S(_N)1/E1 Pathway Competition: Under conditions that favor carbocation formation (e.g., polar protic solvents, high temperatures with weak nucleophiles), this compound can undergo a slow S(_N)1 reaction. The initially formed primary carbocation is highly unstable and rapidly rearranges via a 1,2-methyl shift to a more stable tertiary carbocation, leading to rearranged substitution and elimination products.[1]
Recommended Solutions:
-
Favor S(_N)2 Conditions: To suppress rearrangement, it is crucial to employ conditions that strongly favor the S(_N)2 pathway. This includes using a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent.
-
Avoid Protic Solvents: Solvents like ethanol and water should be avoided as they promote solvolysis and carbocation formation, which in turn leads to rearrangement.[1]
Issue 3: Predominance of Elimination Products
Potential Causes:
-
Strongly Basic, Sterically Hindered Nucleophiles: The use of bulky, strong bases (e.g., potassium tert-butoxide) can favor the E2 elimination pathway over S(_N)2 substitution.
-
High Reaction Temperatures: While necessary to promote the S(_N)2 reaction, very high temperatures can also increase the rate of competing elimination reactions.
Recommended Solutions:
-
Choice of Nucleophile/Base: When substitution is the desired outcome, use a nucleophile that is a relatively weak base, if possible. For strongly basic nucleophiles, careful temperature control is essential.
-
Temperature Optimization: A systematic study to find the optimal temperature that maximizes the S(_N)2 rate while minimizing the E2 rate is recommended.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in S(_N)2 reactions?
A1: The neopentyl group has a quaternary carbon adjacent to the primary carbon bearing the tosylate leaving group. This "neopentyl" structure creates significant steric hindrance, making it very difficult for a nucleophile to approach the reaction center for the backside attack required in an S(_N)2 mechanism.[1][2] This results in exceptionally slow reaction rates compared to other primary alkyl tosylates.[2]
Q2: Is it possible to achieve good yields in S(_N)2 reactions with this compound?
A2: Yes, under optimized conditions. While challenging, good to excellent yields can be obtained by carefully selecting the reaction parameters. Key strategies include using highly reactive nucleophiles (e.g., potassium alkoxides), polar aprotic solvents like DMSO or DMI, and elevated temperatures (110-140°C).[3] For example, the reaction of neopentyl iodide with potassium benzyloxide in a DMSO/benzyl alcohol mixture can proceed in nearly quantitative yield.[3]
Q3: What are the typical side reactions observed with this compound, and how can they be minimized?
A3: The main side reactions are rearrangement and elimination.[1] Rearrangement occurs via an S(_N)1 pathway and can be minimized by using S(_N)2-favoring conditions: a strong, non-bulky nucleophile at a high concentration in a polar aprotic solvent. Elimination becomes significant with sterically hindered, strongly basic nucleophiles and at higher temperatures. Careful selection of the nucleophile and optimization of the reaction temperature are crucial to minimize this side reaction.
Q4: How do I prepare this compound?
A4: this compound is typically prepared from neopentyl alcohol and p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[1] The reaction is usually carried out in a non-protic solvent such as dichloromethane (DCM) at 0°C to room temperature.[1] It is important to use anhydrous conditions as TsCl is sensitive to water.
Data Presentation
The following tables summarize quantitative data for the alkylation of various nucleophiles with neopentyl derivatives under optimized conditions.
Table 1: Alkylation of Alkoxides and Phenoxides with Neopentyl Derivatives
| Nucleophile | Neopentyl Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium benzyloxide | Neopentyl iodide | DMSO/Benzyl alcohol | 110-140 | - | ~100 | [3] |
| Potassium triphenylmethoxide | Neopentyl iodide | DMSO/Triphenylmethanol | 110-140 | - | ~100 | [3] |
| Sodium phenoxide | This compound | DMSO | - | - | High | [3] |
Table 2: Alkylation of Other Nucleophiles with Neopentyl Derivatives
| Nucleophile | Neopentyl Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes | Reference |
| Sodium cyanide | Neopentyl chloride | DMSO | 140 | 2 | 65 | No rearrangement observed. | [4] |
| Sodium hydrosulfide | This compound | 2-Methoxyethanol | Reflux | 2.5 | 64 | Product is neopentyl mercaptan. | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is adapted from established methods for the tosylation of alcohols.[1]
-
Dissolve neopentyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TTC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for S(_N)2 Alkylation of Alkoxides with Neopentyl Iodide
This protocol is based on the successful synthesis of hindered neopentyl ethers.[3]
-
In a dry flask under an inert atmosphere, prepare the potassium alkoxide by reacting the corresponding alcohol with potassium metal or potassium hydride in an appropriate solvent (e.g., the alcohol itself or a co-solvent like DMSO).
-
To the solution of the potassium alkoxide, add neopentyl iodide (1.0 eq).
-
Heat the reaction mixture to 110-140°C.
-
Monitor the reaction progress by a suitable method (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for this compound alkylation.
Caption: Competing SN2 and SN1/E1 pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient Synthesis of Hindered Alkyl and Aryl Neopentyl Ethers [jstage.jst.go.jp]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. CN105272902A - Simple method for preparing mercaptan through one-step method - Google Patents [patents.google.com]
Technical Support Center: Strategies for Removing Unreacted p-Toluenesulfonyl Chloride
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the effective removal of unreacted p-toluenesulfonyl chloride (TsCl) from reaction mixtures. This resource is intended for researchers, scientists, and drug development professionals to ensure the purity and safety of their synthesized products.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted p-toluenesulfonyl chloride?
A1: Unreacted p-toluenesulfonyl chloride (TsCl) can interfere with subsequent reaction steps and complicate product purification. Due to its similar polarity to many organic products, its separation by chromatography can be challenging.[1] Furthermore, TsCl is a reactive and hazardous compound, and its removal is crucial for the safety and purity of the final product.
Q2: What are the most common methods for removing excess TsCl?
A2: The most common strategies involve "quenching" the unreacted TsCl to convert it into a more easily separable derivative, followed by an appropriate work-up and purification. Key methods include:
-
Aqueous Basic Hydrolysis: Reacting TsCl with a mild aqueous base like sodium bicarbonate to form the water-soluble p-toluenesulfonic acid salt.[2]
-
Amine Quench: Treating the reaction mixture with an amine, such as aqueous ammonia, to form the highly polar and often easily separable p-toluenesulfonamide.[3]
-
Scavenger Resins: Using polymer-bound amines that react with TsCl, allowing for its removal by simple filtration.[2]
-
Recrystallization: Purifying solid products by selecting a solvent system where the product has low solubility at cooler temperatures while the tosyl-containing impurities remain dissolved.[2]
-
Reaction with Cellulosic Materials: An environmentally friendly method that utilizes materials like filter paper to react with and remove excess TsCl.[2][4]
Q3: How do I choose the best removal strategy for my specific reaction?
A3: The choice of method depends on several factors, primarily the stability of your desired product to the quenching conditions and the physical properties of both your product and the byproducts. For instance, if your product is sensitive to basic conditions, you should avoid quenching with strong bases. If your product is non-polar, converting the relatively non-polar TsCl to a highly polar sulfonic acid salt or a sulfonamide can significantly simplify separation by extraction or chromatography.[1]
Troubleshooting Guides
Issue 1: My product co-elutes with TsCl during column chromatography.
-
Possible Cause: The polarity of your product is very similar to that of p-toluenesulfonyl chloride.
-
Solution 1: Quench Before Chromatography. Before attempting chromatographic separation, quench the excess TsCl to transform it into a more polar compound (p-toluenesulfonate salt or p-toluenesulfonamide) which will have a significantly different retention factor (Rf) on silica gel.[1]
-
Solution 2: Optimize Chromatography Conditions. If quenching is not a viable option, carefully optimize your chromatography solvent system. A less polar eluent may improve the separation between your product and TsCl.[1]
Issue 2: My product is sensitive to aqueous basic conditions.
-
Possible Cause: The product contains base-labile functional groups, such as esters or certain protecting groups.
-
Solution 1: Use a Non-Basic Quenching Agent. Quench the reaction with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by chromatography or extraction.[1]
-
Solution 2: Employ a Scavenger Resin. Use a polymer-bound amine scavenger. This method is highly selective and avoids aqueous basic conditions, as the resin and the bound TsCl are removed by filtration.[1]
-
Solution 3: Utilize the Cellulose Method. Reacting the excess TsCl with cellulosic material like filter paper in the presence of a mild base such as pyridine offers a gentle removal method.[1][4]
Issue 3: The quenching reaction is slow or appears incomplete.
-
Possible Cause: Insufficient amount of quenching agent, low reaction temperature, or poor mixing, especially in biphasic systems.
-
Solution 1: Increase the Excess of Quenching Agent. Ensure a sufficient molar excess of the amine or base is used to drive the reaction to completion.[1]
-
Solution 2: Ensure Vigorous Stirring. Good mixing is critical, particularly in heterogeneous or biphasic systems (e.g., an organic solvent and an aqueous base), to maximize the contact between reactants.[1]
-
Solution 3: Monitor the Reaction. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the TsCl spot to confirm the completion of the quenching reaction before proceeding with the work-up.[1][3]
Data Presentation
| Removal Strategy | Reagent/Material | Typical Reaction Time | Product Recovery | Advantages | Limitations |
| Amine Quench | Aqueous Ammonia (NH4OH) | 15-30 minutes | Generally high | Fast, forms a highly polar byproduct that is easy to separate.[3] | The resulting sulfonamide may still require chromatographic separation. |
| Basic Hydrolysis | Saturated Sodium Bicarbonate (NaHCO3) | Can be several hours | Generally high | Inexpensive, byproduct is highly water-soluble and easily removed by extraction.[2] | Slow reaction time, not suitable for base-sensitive products.[1] |
| Scavenger Resin | Polymer-bound amine | 1-24 hours | High | High selectivity, simple filtration work-up, suitable for sensitive substrates.[2] | Higher cost, may require longer reaction times.[2] |
| Recrystallization | Suitable solvent system | N/A | Variable, depends on product solubility | Can yield very high purity, scalable, avoids chromatography.[2] | Product must be a solid, requires finding a suitable solvent system, potential for yield loss.[2] |
| Cellulose Method | Filter paper and pyridine | 1-8 hours | Good to excellent | Inexpensive, environmentally friendly, simple filtration removal.[4] | Can be slower than other quenching methods.[2] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Ammonium Hydroxide
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add a 10% aqueous solution of ammonium hydroxide (NH4OH) to the stirred reaction mixture. A common practice is to add a volume of the NH4OH solution equal to the volume of water used in the reaction.[4]
-
Continue to stir the mixture vigorously for 15-30 minutes at room temperature.[3]
-
Monitor the disappearance of TsCl by Thin Layer Chromatography (TLC).
-
Proceed with a standard aqueous work-up, which typically involves extraction with an organic solvent (e.g., ethyl acetate). The resulting p-toluenesulfonamide is highly polar and often remains in the aqueous layer or is easily separated by column chromatography.[3]
Protocol 2: Quenching with Aqueous Sodium Bicarbonate
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Allow the mixture to warm to room temperature and stir vigorously until TLC analysis indicates the complete consumption of TsCl. This may take several hours as the hydrolysis of TsCl can be slow.[1]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. The resulting sodium p-toluenesulfonate will be in the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
Protocol 3: Removal Using a Polymer-Bound Amine Scavenger
-
To the reaction mixture containing excess TsCl, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene), typically 2-4 equivalents relative to the excess TsCl.[2]
-
Stir the resulting slurry at room temperature. The required time can vary from 1 to 24 hours.[2]
-
Monitor the disappearance of the TsCl spot by TLC.
-
Once the TsCl is consumed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.
-
Rinse the resin with a small amount of the reaction solvent.
-
Combine the filtrate and the rinse, and concentrate under reduced pressure to obtain the crude product, now free of TsCl.
Protocol 4: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your desired product is soluble at high temperatures but poorly soluble at low temperatures, while the tosyl impurities remain soluble at low temperatures. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[2]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature to encourage the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 5: Removal Using Cellulosic Material
-
To the reaction mixture containing excess TsCl, add a piece of standard laboratory filter paper and a mild base such as pyridine.
-
Stir the mixture at room temperature. For a more rapid reaction, sonication for one hour can be employed.[4]
-
Monitor the disappearance of TsCl by TLC. The reaction may take from one to several hours.
-
Once the TsCl is consumed, remove the filter paper from the reaction mixture.
-
Proceed with a standard aqueous acidic work-up to remove the pyridine.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield the purified product.
Visualizations
Caption: Experimental workflows for removing unreacted p-toluenesulfonyl chloride.
References
monitoring neopentyl tosylate reactions using thin-layer chromatography (TLC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring neopentyl tosylate reactions using thin-layer chromatography (TLC). It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a suitable TLC solvent system for monitoring the conversion of neopentyl alcohol to this compound?
A good starting point for a solvent system is a mixture of a non-polar solvent and a moderately polar solvent, such as hexanes and ethyl acetate. Since this compound is significantly less polar than neopentyl alcohol, the goal is to find a system where the starting alcohol has a low Retention Factor (Rf) (e.g., 0.1-0.2) and the product has a higher Rf (e.g., 0.5-0.7). A common starting ratio to test is 4:1 hexanes:ethyl acetate. You can adjust the polarity by increasing the amount of ethyl acetate if the spots are too low on the plate, or increasing the amount of hexanes if they are too high.[1]
Q2: How can I visualize neopentyl alcohol and this compound on a TLC plate?
Neither neopentyl alcohol nor this compound contains a strong UV chromophore, making them likely invisible under a standard UV lamp.[1][2] Therefore, chemical staining is necessary for visualization.[3][4]
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized, such as alcohols.[5] Neopentyl alcohol will appear as a yellow or brown spot on a purple background. The tosylate product might also be visualized, though possibly with less intensity.[1]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with various functional groups, including alcohols, to produce distinctly colored spots upon heating.[1][3]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can also be used, as iodine forms colored complexes with many organic compounds, appearing as yellow-brown spots.[3][6]
Q3: How do I confirm the reaction is complete using TLC?
To monitor a reaction, spot three lanes on a TLC plate: the starting material (neopentyl alcohol), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[7][8] The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[8] The co-spot helps to definitively identify the starting material spot within the reaction lane.[1][8]
Q4: Can TLC be used to check for the stability of my compounds on silica gel?
Yes, a two-dimensional (2D) TLC can be performed to assess compound stability on silica gel.[9][10] If a compound is unstable, it may decompose during chromatography, leading to the appearance of new spots.[9][10] In a 2D TLC, a stable compound will appear on the diagonal, while decomposition products will appear below the diagonal.[9][10]
Troubleshooting Guide
This guide addresses common problems encountered when monitoring this compound reactions with TLC.
| Problem | Potential Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded (too concentrated).[11][12][13] | Dilute the sample solution before spotting it on the TLC plate.[11][13] |
| The compound is acidic or basic. | For acidic compounds, add a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase.[11] | |
| High boiling point solvent (e.g., DMF, DMSO) used in the reaction. | After spotting the plate, place it under a high vacuum for a few minutes before developing it.[9] | |
| No Visible Spots | The sample is too dilute.[11][12] | Concentrate the sample by spotting it multiple times in the same location, allowing the plate to dry between applications.[11][12] |
| The compound is not UV-active. | Use a chemical stain such as potassium permanganate, p-anisaldehyde, or an iodine chamber for visualization.[11] | |
| The solvent level in the developing chamber is too high. | Ensure the solvent level is below the baseline where the samples are spotted to prevent the sample from dissolving into the solvent pool.[11][12] | |
| The compounds are volatile and may have evaporated. | In this case, TLC may not be a suitable method for visualization.[11] | |
| Starting Material and Product Spots Have Similar Rf Values | The solvent system is not optimal for separation.[1] | Try a different solvent system. You can change the ratio of your current solvents or substitute one of them (e.g., use dichloromethane instead of ethyl acetate). Adding a third solvent can also modify the selectivity.[1] |
| Uneven or Crooked Solvent Front | The TLC plate is touching the side of the chamber or the filter paper.[12] | Ensure the plate is centered in the chamber and not in contact with the sides. |
| The bottom of the plate is not level with the solvent.[14] | Make sure the plate is placed evenly in the chamber. | |
| The silica on the plate is damaged or chipped at the bottom.[15] | If the corner is chipped, you can make a 45° cut to remove the damaged area.[15] | |
| Multiple Unexpected Spots | The compound may be decomposing on the silica plate.[10] | Perform a 2D TLC to check for stability.[10] |
| Accidental contamination of the TLC plate. | Handle the plate carefully, touching only the edges to avoid transferring any organic compounds from your hands.[12] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[1]
-
Spot the Plate:
-
Lane 1 (Starting Material): Spot a diluted sample of the starting neopentyl alcohol.
-
Lane 2 (Co-spot): Apply a spot of the starting material, and then on top of it, apply a spot of the reaction mixture.[1]
-
Lane 3 (Reaction Mixture): Spot a diluted aliquot of the reaction mixture.[1][8]
-
Note: Use a capillary tube and aim to make the spots as small as possible (1-2 mm in diameter).[1][14]
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen solvent system (e.g., 4:1 hexanes:ethyl acetate). Ensure the solvent level is below the baseline.[12] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Mark the Solvent Front: Immediately after removing the plate from the chamber, mark the solvent front with a pencil.[16]
-
Visualize the Plate:
-
UV Light (Optional First Step): View the plate under a UV lamp to check for any UV-active impurities.[3][6]
-
Staining: Dip the plate into a jar containing a staining solution (e.g., potassium permanganate or p-anisaldehyde) using forceps.[1] Wipe excess stain from the back and gently heat the plate with a heat gun until colored spots appear.[1][4]
-
-
Analyze the Results: Compare the lanes to monitor the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot.[8] Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[14]
Protocol 2: Preparation of Staining Solutions
-
Potassium Permanganate (KMnO₄) Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[1][5]
-
p-Anisaldehyde Stain: In a flask, combine 185 mL of 95% ethanol, 5 mL of p-anisaldehyde, 7 mL of concentrated sulfuric acid, and 2 mL of glacial acetic acid.[1][4]
Visualizations
Caption: Experimental workflow for monitoring reactions using TLC.
Caption: Troubleshooting flowchart for common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. theory.labster.com [theory.labster.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. silicycle.com [silicycle.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
- 11. silicycle.com [silicycle.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. microbiozindia.com [microbiozindia.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Addressing the Low Reactivity of Neopentyl Tosylate in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of neopentyl tosylate in SN2 reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my SN2 reaction with this compound so slow or not working at all?
A1: The primary reason for the low reactivity of this compound in SN2 reactions is significant steric hindrance. The bulky tert-butyl group is adjacent to the carbon atom undergoing substitution (the α-carbon). This bulkiness physically blocks the required backside attack of the nucleophile, which is essential for the SN2 mechanism. Even though this compound is a primary tosylate, the steric hindrance from the neighboring quaternary carbon (the β-carbon) dramatically slows down the reaction rate.[1][2][3][4]
Q2: I thought primary tosylates are excellent substrates for SN2 reactions. Why is this compound an exception?
A2: You are correct that primary tosylates are generally very reactive in SN2 reactions. However, the neopentyl system is a classic exception to this rule. The steric bulk of the tert-butyl group, even though it is on the β-carbon, is so substantial that it effectively shields the α-carbon from nucleophilic attack. This makes the transition state for the SN2 reaction very high in energy, leading to an extremely slow reaction rate.[1][2] In fact, neopentyl bromide reacts approximately 100,000 to 3 million times slower than ethyl bromide and methyl bromide, respectively, in SN2 reactions.[3][4]
Q3: Am I observing an SN1 reaction instead? What are the expected products?
A3: While an SN1 reaction might seem possible, it is also very slow for this compound. The initial step of an SN1 reaction is the formation of a carbocation. In this case, it would be a highly unstable primary carbocation. This carbocation, if formed, will rapidly rearrange via a 1,2-methyl shift to form a more stable tertiary carbocation. Consequently, if any SN1-type reaction occurs, you will predominantly observe rearranged substitution and elimination products, not the direct substitution product.
Q4: Are there better leaving groups than tosylate for neopentyl systems?
A4: Yes, using a more reactive leaving group can increase the rate of nucleophilic substitution. Trifluoromethanesulfonate (triflate, -OTf) is an excellent leaving group and has been shown to be more reactive than tosylate in neopentyl systems.[5][6] Studies have also indicated that in some cases, bromide may even be a slightly better leaving group than tosylate for SN2 reactions on neopentyl-like structures, which is contrary to general trends.[2]
Q5: What are the common side reactions I should be aware of?
A5: The most common side reactions are elimination (E2) and rearrangement products if conditions favor an SN1/E1 pathway. With a strong, bulky base, elimination to form 3,3-dimethyl-1-butene will be favored. Under solvolytic conditions (polar, protic solvent), you can expect products derived from the rearranged tertiary carbocation, such as 2-methyl-2-butanol or 2-methyl-2-butene.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low conversion to the desired SN2 product. | Extreme steric hindrance of the neopentyl group. The backside attack required for SN2 is severely hindered. | 1. Increase Reaction Time and Temperature: Be prepared for significantly longer reaction times (days) and higher temperatures than for typical primary tosylates. Monitor for potential side reactions. 2. Use a More Reactive Leaving Group: Convert the neopentyl alcohol to a triflate (-OTf) instead of a tosylate. Triflates are much better leaving groups and can accelerate the substitution. 3. Choose a Small, Potent Nucleophile: Small, highly nucleophilic reagents like azide (N₃⁻) or cyanide (CN⁻) may have a higher success rate than bulkier nucleophiles. 4. Consider an Alternative Synthetic Route: If direct SN2 substitution is not feasible, explore alternative methods such as the Corey-House synthesis for C-C bond formation. |
| Formation of rearranged products. | The reaction is proceeding through an SN1/E1 pathway. This is favored by polar protic solvents and weak nucleophiles, leading to a rearranged tertiary carbocation. | 1. Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetone favor the SN2 mechanism over SN1. 2. Use a Strong, High Concentration Nucleophile: This will promote the bimolecular SN2 pathway over the unimolecular SN1 pathway. |
| Formation of an elimination product (3,3-dimethyl-1-butene). | The nucleophile is acting as a base. This is more likely with sterically hindered substrates and with nucleophiles that are also strong bases (e.g., alkoxides). | 1. Use a Less Basic Nucleophile: If possible, choose a nucleophile that is a weak base (e.g., azide, cyanide, halide ions). 2. Lower the Reaction Temperature: Higher temperatures tend to favor elimination over substitution. |
Data Presentation
Table 1: Relative SN2 Reaction Rates of Various Alkyl Bromides with a Common Nucleophile
This table illustrates the dramatic effect of steric hindrance on the rate of SN2 reactions. While the leaving group is bromide, a similar trend is observed for tosylates, with neopentyl systems being exceptionally unreactive.
| Substrate | Structure | Relative Rate |
| Methyl bromide | CH₃Br | ~3,000,000 |
| Ethyl bromide | CH₃CH₂Br | ~100,000 |
| n-Propyl bromide | CH₃CH₂CH₂Br | ~40,000 |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | ~4,000 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | 1 |
Data is approximate and compiled for illustrative purposes to show relative reactivity trends.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the conversion of neopentyl alcohol to this compound.
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
0.1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve neopentyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold 0.1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: SN2 Reaction of Neopentyl Triflate with Sodium Azide (A More Reactive Approach)
Due to the extremely low reactivity of this compound, this protocol utilizes the more reactive neopentyl triflate.
Materials:
-
Neopentyl triflate (prepared from neopentyl alcohol and triflic anhydride)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve neopentyl triflate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-70 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. Be aware that the reaction may require an extended period (24-48 hours or longer).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (caution: neopentyl azide can be explosive).
Protocol 3: Corey-House Synthesis for C-C Bond Formation with a Neopentyl Group
This is an alternative method for forming a carbon-carbon bond with a neopentyl group, bypassing the direct SN2 reaction with a carbon nucleophile.
Materials:
-
Neopentyl bromide or iodide
-
Lithium metal
-
Copper(I) iodide (CuI)
-
The desired alkyl or aryl halide (R'-X)
-
Anhydrous diethyl ether or THF
Procedure:
-
Preparation of Neopentyllithium: In a flame-dried, three-necked flask under an inert atmosphere, add finely cut lithium metal to anhydrous diethyl ether. Add neopentyl bromide (or iodide) dropwise while stirring. The reaction is exothermic and should be controlled.
-
Formation of the Gilman Reagent: In a separate flame-dried flask under an inert atmosphere, suspend CuI in anhydrous diethyl ether and cool to -78 °C. Slowly add two equivalents of the prepared neopentyllithium solution to the CuI suspension to form the lithium dineopentylcuprate (a Gilman reagent).
-
Coupling Reaction: To the Gilman reagent at low temperature, add the desired alkyl or aryl halide (R'-X) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
References
Navigating the Synthesis of Neopentyl Tosylate: A Technical Guide to Alternative Routes and Troubleshooting
For researchers, scientists, and drug development professionals, the synthesis of neopentyl tosylate, a sterically hindered yet valuable intermediate, presents unique challenges. This technical support center provides a comprehensive guide to alternative, high-efficiency synthetic routes, detailed troubleshooting for common experimental hurdles, and a frequently asked questions section to support your research endeavors.
The steric bulk of the neopentyl group often leads to slow reaction rates and competing side reactions, such as rearrangement and elimination, when employing traditional tosylation methods. This guide explores alternative methodologies designed to improve efficiency and yield, offering detailed protocols and comparative data to inform your synthetic strategy.
High-Efficiency Synthetic Routes: A Comparative Analysis
While the conventional method involving the reaction of neopentyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine is widely used, several alternative routes offer potential advantages in terms of yield, reaction time, and milder conditions. Below is a summary of key quantitative data for these methods.
| Synthetic Route | Key Reagents | Typical Yield (%) | Reaction Time (h) | Key Advantages | Potential Drawbacks |
| Standard Tosylation | Neopentyl alcohol, TsCl, Pyridine/Triethylamine | 60-80 | 4-24 | Well-established, readily available reagents. | Slow reaction rate, potential for rearrangement and formation of neopentyl chloride.[1][2] |
| Mitsunobu Reaction | Neopentyl alcohol, p-Toluenesulfonic acid, DEAD/DIAD, PPh₃ | 70-90 (general) | 2-12 | Mild conditions, high stereochemical inversion (if applicable).[3][4] | Stoichiometric amounts of reagents and byproducts can complicate purification.[3] |
| ZrCl₄ Catalyzed Tosylation | Neopentyl alcohol, p-Toluenesulfonic acid, ZrCl₄ | 85-95 (for primary alcohols) | 6-8 | High yield, uses less reactive p-toluenesulfonic acid.[5] | Requires a catalyst, longer reaction time compared to some methods. |
| NaOH-Based Tosylation | Neopentyl alcohol, TsCl, NaOH | High (general) | 12+ | Inexpensive base, potentially high yield.[6] | Requires careful control of reaction conditions to avoid hydrolysis of TsCl. |
Experimental Protocols: Detailed Methodologies
Standard Synthesis of this compound
This protocol outlines the conventional method for preparing this compound from neopentyl alcohol and p-toluenesulfonyl chloride.
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Ice bath
Procedure:
-
Dissolve neopentyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq) to the stirred solution.
-
Portion-wise, add p-toluenesulfonyl chloride (1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
If the reaction is incomplete, allow the mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[2]
Mitsunobu Reaction for this compound Synthesis
This method provides a milder alternative to the standard tosylation, utilizing the Mitsunobu reaction conditions.
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve neopentyl alcohol (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the stirred reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the this compound from triphenylphosphine oxide and the hydrazine byproduct.[3][7]
ZrCl₄-Catalyzed Synthesis of this compound
This efficient method employs a Lewis acid catalyst to facilitate the tosylation of neopentyl alcohol with p-toluenesulfonic acid.[5]
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Zirconium(IV) chloride (ZrCl₄)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of neopentyl alcohol (1.0 eq) in anhydrous DCM, add p-toluenesulfonic acid monohydrate (1.2 eq).
-
Add a catalytic amount of ZrCl₄ (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Spectroscopic Analysis of Neopentyl Tosylate and its Less Hindered Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Full Spectroscopic Characterization of Neopentyl Tosylate
In the realm of organic synthesis, the use of tosylates as activating groups for alcohols is a cornerstone methodology. Their ability to transform a poor leaving group (hydroxide) into an excellent one (tosylate) facilitates a wide range of nucleophilic substitution and elimination reactions. However, the reactivity of these compounds is profoundly influenced by their steric environment. This guide provides a comprehensive spectroscopic characterization of this compound, a sterically hindered primary tosylate, and compares its spectral features with those of a less sterically encumbered analog, n-butyl tosylate. Understanding these differences is crucial for predicting reaction outcomes and optimizing synthetic routes in drug development and other chemical research.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and n-butyl tosylate, providing a clear comparison of their NMR, IR, and MS characteristics.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm / Multiplicity / Integration / Assignment |
| This compound | 7.78 (d, 2H, Ar-H ortho to SO₂R), 7.35 (d, 2H, Ar-H meta to SO₂R), 3.69 (s, 2H, -CH₂-), 2.45 (s, 3H, Ar-CH₃), 0.95 (s, 9H, -C(CH₃)₃) |
| n-Butyl Tosylate | 7.78 (d, 2H, Ar-H ortho to SO₂R), 7.34 (d, 2H, Ar-H meta to SO₂R), 4.02 (t, 2H, -O-CH₂-), 2.45 (s, 3H, Ar-CH₃), 1.65 (quint, 2H, -CH₂-), 1.38 (sext, 2H, -CH₂-), 0.89 (t, 3H, -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm / Assignment |
| This compound | 144.8 (Ar-C), 133.0 (Ar-C), 129.8 (Ar-CH), 127.9 (Ar-CH), 80.1 (-CH₂-), 31.8 (-C(CH₃)₃), 26.1 (-C(CH₃)₃), 21.6 (Ar-CH₃) |
| n-Butyl Tosylate | 144.7 (Ar-C), 133.0 (Ar-C), 129.8 (Ar-CH), 127.8 (Ar-CH), 70.8 (-O-CH₂-), 31.1 (-CH₂-), 21.6 (Ar-CH₃), 18.6 (-CH₂-), 13.5 (-CH₃) |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) / Assignment |
| This compound | ~3000-2800 (C-H stretch), ~1600 (C=C aromatic stretch), ~1360 (S=O asymmetric stretch), ~1175 (S=O symmetric stretch), ~1100 (C-O stretch) |
| n-Butyl Tosylate | ~3000-2850 (C-H stretch), ~1600 (C=C aromatic stretch), ~1355 (S=O asymmetric stretch), ~1175 (S=O symmetric stretch), ~1100 (C-O stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) / Key Fragments (m/z) |
| This compound | 242 (M⁺)[1] / 173, 155, 91, 57 |
| n-Butyl Tosylate | 228 (M⁺) / 172, 155, 91, 57, 41 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
This compound is synthesized from neopentyl alcohol and p-toluenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
-
Materials: Neopentyl alcohol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve neopentyl alcohol in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of TsCl in DCM to the cooled reaction mixture.
-
Allow the reaction to stir at 0°C for one hour and then at room temperature overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples are analyzed as a thin film on a salt plate (NaCl or KBr).
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with electron ionization (EI) at 70 eV.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an alkyl tosylate.
Caption: General workflow for the synthesis and purification of alkyl tosylates.
References
A Head-to-Head Battle of Leaving Groups: Neopentyl Tosylate vs. Neopentyl Bromide Reactivity
For researchers, scientists, and drug development professionals navigating the complexities of nucleophilic substitution reactions, the choice of a leaving group on a sterically hindered substrate like a neopentyl system can be critical. This guide provides a detailed comparison of the reactivity of neopentyl tosylate and neopentyl bromide, supported by experimental data and detailed protocols to inform synthetic strategy.
In the realm of organic chemistry, the tosylate group is generally considered a superior leaving group to bromide due to the greater stability of the resulting tosylate anion through resonance delocalization.[1][2] However, in the sterically encumbered neopentyl system, this general trend is challenged, revealing a more nuanced interplay of steric and electronic effects.[3] Both this compound and neopentyl bromide are notoriously unreactive in bimolecular nucleophilic substitution (SN2) reactions due to the significant steric hindrance posed by the quaternary carbon adjacent to the reaction center.[3][4] Under conditions favoring unimolecular substitution (SN1) or solvolysis, both substrates readily undergo rearrangement to form a more stable tertiary carbocation.[3]
Executive Summary
-
SN2 Reactivity: Both this compound and neopentyl bromide exhibit extremely slow reaction rates in SN2 reactions. Contrary to general leaving group trends, some evidence suggests that in highly hindered systems like the neopentyl group, bromide may act as a better leaving group than tosylate in certain SN2 reactions.[3][5]
-
SN1/Solvolysis Reactivity: In solvolysis reactions, both compounds react to form rearranged products. The rate-determining step is the formation of the unstable primary carbocation, which rapidly rearranges to a more stable tertiary carbocation.[3] The choice of leaving group in these cases may be guided more by synthetic accessibility and reaction conditions than by a significant difference in reactivity.
Data Presentation
The following table summarizes the available quantitative and qualitative data for the reactions of this compound and neopentyl bromide.
| Reaction Type | Substrate | Nucleophile/Solvent | Relative Rate/Observation | Product(s) |
| SN2 | Neopentyl Bromide | Sodium Ethoxide | Extremely slow. Relative rate of 0.00002 compared to ethyl bromide.[6][7] | Neopentyl ethyl ether (minor, unrearranged) |
| SN2 | This compound | Not available | Expected to be extremely slow. | Expected unrearranged substitution product (minor) |
| SN1/Solvolysis | Neopentyl Bromide | Ethanol | Reaction proceeds via rearrangement. | 2-ethoxy-2-methylbutane (major, rearranged), 2-methyl-2-butene (minor) |
| SN1/Solvolysis | This compound | Acetic Acid | Reaction proceeds via rearrangement.[8] | tert-Amyl acetate (rearranged) |
| SN1/Solvolysis | Neopentyl Bromide | Water | Reaction proceeds via rearrangement. | 2-methyl-2-butanol (rearranged) |
Logical Relationships and Reaction Pathways
The reactivity of neopentyl systems is dominated by the steric hindrance of the tert-butyl group, which effectively shields the reaction center from backside attack required for an SN2 mechanism. In SN1-type reactions, the initial formation of a highly unstable primary carbocation is the rate-limiting step. This carbocation rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, which then reacts with the nucleophile or solvent.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from neopentyl alcohol.
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous MgSO4
Procedure:
-
Dissolve neopentyl alcohol (1.0 eq) in a mixture of pyridine (2.0 eq) and DCM at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding 1 M HCl.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.[3]
Comparative Solvolysis of this compound and Neopentyl Bromide in Ethanol
This protocol outlines a method for comparing the solvolysis rates of this compound and neopentyl bromide.
Materials:
-
This compound
-
Neopentyl bromide
-
Anhydrous ethanol
-
Internal standard (e.g., decane)
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Prepare separate standard solutions of this compound and neopentyl bromide in anhydrous ethanol (e.g., 0.1 M) containing a known concentration of an internal standard.
-
Place the reaction mixtures in sealed vials and maintain them at a constant temperature (e.g., 70 °C) in a thermostated bath.
-
At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction by cooling in an ice bath.
-
Analyze the aliquots by GC to determine the concentration of the remaining this compound or neopentyl bromide relative to the internal standard.
-
Plot the natural logarithm of the concentration of the starting material versus time for each reaction. The slope of the resulting line will be the negative of the first-order rate constant (-k).
SN2 Reaction with Sodium Thiophenoxide
This protocol provides a framework for comparing the SN2 reactivity of this compound and neopentyl bromide with a strong nucleophile.
Materials:
-
This compound
-
Neopentyl bromide
-
Sodium thiophenoxide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
High-performance liquid chromatograph (HPLC) with a suitable column
Procedure:
-
In separate reaction vessels, dissolve sodium thiophenoxide (1.2 eq) and an internal standard in anhydrous DMF.
-
Add this compound or neopentyl bromide (1.0 eq) to the respective vessels at a constant temperature (e.g., 80 °C).
-
Monitor the progress of the reactions by taking aliquots at various time points and analyzing them by HPLC to determine the consumption of the starting material.
-
Due to the extremely slow nature of these reactions, the experiment may need to be run for an extended period. The relative reactivity can be assessed by comparing the extent of conversion after a fixed, long reaction time.
Conclusion
The comparison of this compound and neopentyl bromide reactivity underscores the critical role of steric hindrance in nucleophilic substitution reactions. While the tosylate group is generally a better leaving group, the extreme steric congestion of the neopentyl system largely negates this advantage in SN2 reactions, and may even lead to bromide being a slightly better leaving group in some instances.[3] In SN1-type reactions, both substrates undergo rearrangement, and the choice between them may depend on factors other than a significant difference in reactivity, such as the ease of preparation of the starting material. For synthetic applications involving neopentyl systems, careful consideration of the desired reaction pathway and empirical optimization are paramount.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Solvolysis mechanisms. Kinetic solvent isotope effects for alkyl tosylates in acetic acid and acetic acid-d. [Benzyl, p methoxyneophyl, methyl, and 1-adamantyl p-toluenesulfonates] (Journal Article) | OSTI.GOV [osti.gov]
Neopentyl Tosylate vs. Neopentyl Mesylate: A Comparative Guide to Leaving Groups in SN2 Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of an appropriate leaving group is paramount to the success of nucleophilic substitution reactions. This is particularly true for sterically hindered substrates such as neopentyl systems, where reaction rates are dramatically impeded. This guide provides an objective comparison of two commonly employed sulfonate leaving groups, neopentyl tosylate and neopentyl mesylate, in the context of bimolecular nucleophilic substitution (SN2) reactions, supported by experimental data.
Executive Summary
Neopentyl systems are notoriously unreactive in SN2 reactions due to the severe steric hindrance imposed by the quaternary carbon adjacent to the reaction center.[1][2] This steric bulk effectively shields the electrophilic carbon from backside attack by a nucleophile, leading to exceptionally slow reaction rates. While both tosylate and mesylate are generally considered excellent leaving groups due to the stability of their corresponding anions through resonance, their performance in the neopentyl framework warrants careful consideration.[3][4]
Experimental evidence suggests that in the context of neopentyl-type substrates, the subtle differences between tosylate and mesylate are observable, though both are significantly less reactive than smaller leaving groups like halides. A key study directly comparing these groups on a sterically hindered neopentyl-like skeleton found that neopentyl mesylate is slightly more reactive than this compound in a nucleophilic substitution reaction with azide.[1][2][3] This is contrary to some general observations in less hindered systems where tosylate can sometimes show a slight rate advantage.[5]
Data Presentation: Comparative Reaction Kinetics
A study by Košmrlj et al. investigated the kinetics of nucleophilic substitution on 1,1,1-tris(X-methyl)ethane derivatives, which mimic the steric environment of neopentyl systems. The reactions were carried out with sodium azide in deuterated dimethyl sulfoxide (DMSO-d6) at 100 °C, and the rates were determined by NMR spectroscopy.[1][2][3] The following table summarizes the pertinent quantitative data for the methanesulfonate (mesylate) and p-toluenesulfonate (tosylate) leaving groups.
| Leaving Group | Substrate | Rate Constant (k) at 100 °C (s⁻¹) | Half-life (t₁/₂) (h) | Relative Reactivity |
| Mesylate (-OMs) | 1,1,1-tris(methanesulfonyloxymethyl)ethane | 1.1 x 10⁻⁵ | 17.5 | 1.00 |
| Tosylate (-OTs) | 1,1,1-tris(p-toluenesulfonyloxymethyl)ethane | 7.9 x 10⁻⁶ | 24.4 | 0.72 |
Data sourced from Košmrlj et al. (2022).[1][2][3]
Key Observations:
-
The mesylate derivative reacts approximately 1.4 times faster than the tosylate derivative under these SN2 conditions.
-
Both sulfonates are significantly less reactive than corresponding neopentyl-type iodides and bromides in the same study.[1][2][3]
-
The high temperature (100 °C) required for these reactions underscores the profound steric hindrance in neopentyl systems.[1][2]
Experimental Protocols
The following is a summary of the experimental methodology used to obtain the comparative kinetic data.
1. Synthesis of Neopentyl-type Sulfonates:
The substrates were synthesized from the corresponding alcohol, 1,1,1-tris(hydroxymethyl)ethane.
-
For the Mesylate: To a solution of 1,1,1-tris(hydroxymethyl)ethane in pyridine, methanesulfonyl chloride was added dropwise at 0 °C. The reaction mixture was stirred for several hours, followed by an aqueous workup to isolate the 1,1,1-tris(methanesulfonyloxymethyl)ethane.
-
For the Tosylate: A similar procedure was followed using p-toluenesulfonyl chloride in place of methanesulfonyl chloride to yield 1,1,1-tris(p-toluenesulfonyloxymethyl)ethane.
2. Kinetic Measurements of the SN2 Reaction:
-
Reaction Setup: A solution of the neopentyl-type sulfonate (mesylate or tosylate) and sodium azide was prepared in deuterated dimethyl sulfoxide (DMSO-d6) in an NMR tube.
-
Monitoring: The reaction progress was monitored by ¹H NMR spectroscopy at 100 °C. The disappearance of the starting material's signal and the appearance of the product's signal (the corresponding azide) were integrated over time.
-
Data Analysis: The rate constants (k) were determined by fitting the concentration versus time data to a first-order or pseudo-first-order kinetic model. The half-life (t₁/₂) was then calculated from the rate constant.
Mandatory Visualization
Caption: Generalized SN2 reaction pathway.
The diagram above illustrates the concerted mechanism of an SN2 reaction. The nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (LG) from the backside, proceeding through a high-energy transition state where the bonds to both the nucleophile and the leaving group are partially formed. This leads to the formation of the product with an inversion of stereochemistry and the departure of the leaving group anion.
Caption: Steric hindrance in neopentyl systems.
This diagram visualizes the steric hindrance around the electrophilic carbon in a neopentyl substrate. The bulky tert-butyl group effectively blocks the backside approach of the nucleophile (Nu⁻), which is necessary for an SN2 reaction, resulting in a significantly slower reaction rate.
Conclusion
References
- 1. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 5. benchchem.com [benchchem.com]
Unraveling the Transition State of Neopentyl Tosylate Reactions: A Computational and Experimental Guide
For researchers, scientists, and drug development professionals, understanding the intricate details of reaction mechanisms is paramount for designing and optimizing synthetic routes. This guide provides a comparative analysis of the transition states in neopentyl tosylate reactions, leveraging computational studies to elucidate the energetic landscapes of both SN1 and SN2 pathways. Experimental data and detailed protocols are also presented to offer a comprehensive view for validating theoretical models.
Neopentyl systems are notoriously sluggish in nucleophilic substitution reactions due to the significant steric hindrance imposed by the quaternary carbon adjacent to the reaction center. This steric impediment dramatically influences the transition state energies of both SN1 and SN2 pathways, making the study of this compound a compelling case for computational and experimental investigation.
Unimolecular Substitution (SN1): A Tale of Rearrangement
In protic solvents, this compound can undergo solvolysis via an SN1-type mechanism. However, the direct formation of a primary carbocation is highly unfavorable. Computational studies and experimental observations consistently point towards a concerted mechanism involving a 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement is a hallmark of neopentyl systems and is crucial for the reaction to proceed at a measurable rate.[1][2]
The transition state for the ionization and rearrangement is characterized by the simultaneous elongation of the C-OTs bond and the migration of a methyl group. This intricate dance of atoms bypasses the formation of a discrete primary carbocation, leading directly to the tertiary carbocation intermediate.
Bimolecular Substitution (SN2): A Sterically Hindered Path
The direct displacement of the tosylate group by a nucleophile in an SN2 reaction is severely hindered in neopentyl systems.[1] Computational studies on the analogous neopentyl bromide reveal a significantly high activation barrier for the SN2 transition state, highlighting the energetic penalty of the backside attack.[3]
A computational study by Rzepa on neopentyl bromide, a close analogue of this compound, calculated the free energy of activation for the SN2 reaction with bromide as the nucleophile in methanol to be 30.2 kcal/mol using Density Functional Theory (DFT) at the ωB97XD/6-311G(d,p) level with a SCRF solvent model.[3] This high barrier explains the observed extremely slow rates for SN2 reactions on neopentyl substrates.
Comparative Analysis of Transition States
To provide a clear comparison, the following table summarizes the key energetic and structural features of the transition states for the SN1 and SN2 reactions of neopentyl systems, based on computational studies of neopentyl bromide as a model.
| Reaction Pathway | Computational Method | Solvent | Calculated Activation Energy (kcal/mol) | Key Transition State Features |
| SN2 | DFT (ωB97XD/6-311G(d,p) with SCRF) | Methanol | 30.2[3] | - Pentacoordinate carbon center with elongated C-Br and incoming nucleophile-C bonds. - Significant steric strain due to the bulky neopentyl group. |
| SN1 (ionization with rearrangement) | Qualitative description based on neopentyl systems | Protic Solvents | (Not explicitly calculated in found literature) | - Elongation of the C-OTs bond. - Concurrent migration of a methyl group (1,2-shift). - Development of positive charge on the carbon skeleton, leading to a tertiary carbocation. |
Experimental Protocols
Validating the predictions from computational studies requires robust experimental data. Below are detailed methodologies for key experiments relevant to the study of this compound reactions.
Synthesis of this compound
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve neopentyl alcohol (1.0 eq) in pyridine (2.0 eq) and DCM at 0 °C under an inert atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold 1 M HCl and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.[4]
Kinetic Studies of this compound Solvolysis
Materials:
-
This compound
-
Desired solvent (e.g., ethanol, acetic acid, or aqueous mixtures)
-
Standardized solution of a non-nucleophilic base (e.g., 2,6-lutidine)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
UV-Vis spectrophotometer or titration equipment
Procedure:
-
Prepare a solution of this compound of known concentration in the chosen solvent.
-
Add a known amount of the non-nucleophilic base and a few drops of the indicator to the reaction mixture. The base will neutralize the p-toluenesulfonic acid produced during the solvolysis.
-
Place the reaction vessel in a constant temperature bath set to the desired reaction temperature.
-
Monitor the progress of the reaction by observing the color change of the indicator. The time taken for the color to change corresponds to the consumption of a known amount of the base, which is directly related to the extent of the reaction.
-
Alternatively, the reaction can be monitored by periodically withdrawing aliquots, quenching the reaction, and titrating the liberated acid with a standardized base solution.
-
The rate constants can be calculated from the integrated rate law for a first-order reaction: ln([R-OTs]t/[R-OTs]0) = -kt.[5]
Visualizing the Reaction Pathways
To illustrate the logical flow of the this compound reactions, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Rearrangement, participation, or fragmentation in the solvolysis of β-substituted alkyl tosylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. ir-api.ua.edu [ir-api.ua.edu]
A Comparative Guide to the Kinetic Analysis of Neopentyl Tosylate Solvolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the solvolysis kinetics of neopentyl tosylate with other representative alkyl tosylates. The solvolysis of neopentyl systems is of particular interest in mechanistic organic chemistry due to the steric hindrance at the α-carbon, which leads to slow reaction rates and a propensity for rearrangement. Understanding the kinetic behavior of this compound in comparison to other substrates offers valuable insights into the interplay of steric effects, solvent participation, and carbocation stability in nucleophilic substitution reactions. This knowledge is crucial for predicting reaction outcomes and designing synthetic pathways in drug development and other areas of chemical research.
Executive Summary
The solvolysis of this compound is characterized by its remarkably slow rate compared to other primary and secondary alkyl tosylates. This is a direct consequence of the severe steric hindrance posed by the bulky tert-butyl group, which impedes backside nucleophilic attack (SN2 pathway). Solvolysis reactions proceeding through a carbocation intermediate (SN1-type pathway) are also slow due to the formation of a highly unstable primary carbocation. This initial carbocation rapidly rearranges via a 1,2-methyl shift to a more stable tertiary carbocation, leading predominantly to rearranged substitution and elimination products.[1]
In contrast, primary tosylates like ethyl tosylate react primarily through an SN2 mechanism, while tertiary tosylates like tert-butyl tosylate readily undergo solvolysis via an SN1 mechanism due to the stability of the resulting tertiary carbocation. Secondary tosylates, such as isopropyl tosylate, often exhibit borderline behavior, with the mechanism being highly dependent on the solvent.
This guide presents a comparative analysis of the solvolysis rates of this compound and other alkyl tosylates in various solvents, supported by experimental data from the literature. Detailed experimental protocols for conducting kinetic analyses of these reactions are also provided.
Comparative Reactivity Data
The following tables summarize the available quantitative data for the solvolysis of this compound and its alternatives.
Table 1: Relative Solvolysis Rates of Primary Alkyl Tosylates at 50°C [2]
| Substrate | Relative Rate in Ethanol | Relative Rate in Acetic Acid | Relative Rate in Formic Acid |
| Methyl Tosylate | 4000 | 10 | 0.56 |
| Ethyl Tosylate | 1750 | 9 | 1.0 |
| Isobutyl Tosylate | 80 | 2.8 | 1.22 |
| This compound | 1 | 1 | 1.0 |
Table 2: Absolute Solvolysis Rate Constants (k) of Various Alkyl Tosylates
| Substrate | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| Ethyl Tosylate | 80% Ethanol | 25 | 1.9 x 10⁻⁷ | [3] |
| Isopropyl Tosylate | 80% Ethanol | 25 | 1.7 x 10⁻⁶ | [3] |
| tert-Butyl Tosylate | 80% Ethanol | 25 | 9.5 x 10⁻³ | [4] |
| 2-Butyl Tosylate | 50% aq. TFE | 30 | 1.15 x 10⁻⁵ | [5] |
| 2-Pentyl Tosylate | 50% aq. TFE | 30 | 1.05 x 10⁻⁵ | [5] |
| 2-Octyl Tosylate | 50% aq. TFE | 30 | 1.20 x 10⁻⁵ | [5] |
Note: Direct, absolute rate constants for this compound under a variety of conditions are scarce in readily accessible literature, reflecting its extremely low reactivity. The relative rate data in Table 1 provides a clear comparison of its reactivity profile.
Reaction Pathways and Mechanistic Overview
The solvolysis of alkyl tosylates can proceed through SN1, SN2, or borderline mechanisms, largely dictated by the structure of the alkyl group and the properties of the solvent.
Figure 1: Comparative solvolysis pathways of primary, tertiary, and neopentyl tosylates.
Experimental Protocols
Detailed methodologies for the synthesis of alkyl tosylates and the kinetic analysis of their solvolysis are provided below.
Synthesis of Alkyl Tosylates
1. General Procedure for the Synthesis of Alkyl Tosylates (e.g., this compound) [1][6]
This procedure can be adapted for the synthesis of other primary and secondary alkyl tosylates.
-
Materials:
-
Neopentyl alcohol (1.0 equivalent)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 equivalents)
-
Pyridine or triethylamine (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve neopentyl alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
If the reaction is incomplete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Upon completion, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold dilute HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization (e.g., from hexanes or ethanol) or column chromatography on silica gel.
-
Kinetic Analysis of Solvolysis
Two common methods for monitoring the progress of solvolysis reactions are titration and conductometry.
2. Titrimetric Method for Kinetic Analysis [7]
This method is suitable for solvolysis reactions that produce an acidic byproduct (p-toluenesulfonic acid).
-
Materials:
-
Alkyl tosylate (e.g., this compound)
-
Solvent (e.g., 80% aqueous ethanol)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Indicator solution (e.g., bromothymol blue or phenolphthalein)
-
Constant temperature bath
-
Burette, pipettes, and volumetric flasks
-
-
Procedure:
-
Prepare a solution of the alkyl tosylate of known concentration in the desired solvent.
-
Place a known volume of the reaction mixture in a flask and immerse it in a constant temperature bath.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a suitable solvent (e.g., acetone or cold solvent).
-
Add a few drops of indicator to the quenched aliquot.
-
Titrate the liberated p-toluenesulfonic acid with the standardized sodium hydroxide solution until the endpoint is reached.
-
Record the volume of NaOH solution used at each time point.
-
To determine the concentration at "infinite" time (completion), heat a separate aliquot of the reaction mixture in a sealed tube to a higher temperature to drive the reaction to completion, then titrate as before.
-
Calculate the first-order rate constant (k) by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at infinite time and Vt is the volume of titrant at time t. The slope of the line will be -k.
-
Figure 2: Experimental workflow for the titrimetric kinetic analysis of solvolysis.
3. Conductometric Method for Kinetic Analysis
This method is based on the change in conductivity of the solution as the non-ionic alkyl tosylate is converted into ionic products (p-toluenesulfonic acid and the corresponding carbocation-derived products).
-
Materials:
-
Alkyl tosylate
-
High-purity solvent
-
Conductivity meter and probe
-
Constant temperature bath
-
Data acquisition system (optional)
-
-
Procedure:
-
Equilibrate the solvent in a reaction vessel immersed in a constant temperature bath.
-
Calibrate the conductivity probe with standard solutions.
-
Place the conductivity probe in the solvent and record the initial conductivity.
-
Inject a small, known amount of a concentrated stock solution of the alkyl tosylate into the solvent with vigorous stirring to ensure rapid mixing.
-
Record the conductivity of the solution as a function of time.
-
Continue recording until the conductivity reaches a stable value (or for at least three half-lives).
-
The first-order rate constant (k) can be determined by plotting ln(λ∞ - λt) versus time, where λ∞ is the conductivity at infinite time and λt is the conductivity at time t. The slope of the resulting straight line is -k.
-
Conclusion
The kinetic analysis of the solvolysis of this compound provides a compelling case study in the influence of steric hindrance on reaction rates and mechanisms. Its profound inertness to both SN2 and direct SN1 pathways, coupled with its propensity for rearrangement, distinguishes it from simpler primary, secondary, and tertiary alkyl tosylates. For researchers and drug development professionals, an appreciation of these kinetic differences is essential for predicting the feasibility of synthetic routes and for designing molecules with desired reactivity profiles. The experimental protocols detailed in this guide offer a practical framework for conducting such comparative kinetic studies.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. rsc.org [rsc.org]
- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. amherst.edu [amherst.edu]
Confirming the Structure of Neopentyl Tosylate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The synthesis of neopentyl tosylate is a common step in organic synthesis, often utilized to convert a poor leaving group (hydroxyl) into an excellent one (tosylate). Confirmation of the product's structure is paramount to ensure the success of subsequent reactions. This guide provides a comparative overview of the primary analytical techniques used to confirm the structure of this compound, with a comparison to neopentyl halides as alternative substrates.
Executive Summary
This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural elucidation of this compound. For each technique, expected data is presented alongside experimental data for alternative neopentyl derivatives, namely neopentyl chloride, bromide, and iodide. This comparative approach allows researchers to understand the characteristic spectral features of the neopentyl group and the influence of the leaving group on the analytical data.
Comparison of Analytical Techniques
The choice of analytical technique for structure confirmation depends on the specific information required. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, MS determines the molecular weight and fragmentation pattern, and IR spectroscopy identifies the functional groups present. For unambiguous structure determination, a combination of these techniques is essential.
| Analytical Technique | Information Provided | Key Features for this compound |
| ¹H NMR Spectroscopy | Number of unique proton environments, chemical shifts, splitting patterns (J-coupling), and integration. | Characteristic signals for the tosyl and neopentyl groups. |
| ¹³C NMR Spectroscopy | Number of unique carbon environments and their chemical shifts. | Distinct signals for the aromatic, sulfonate, and neopentyl carbons. |
| Mass Spectrometry (EI) | Molecular weight (molecular ion peak) and fragmentation pattern. | Molecular ion peak and characteristic fragment ions. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Strong absorptions for S=O and C-O bonds of the tosylate group. |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the reaction of neopentyl alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine to neutralize the HCl byproduct.
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve neopentyl alcohol (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of TsCl (1.1 eq) in DCM to the flask.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Quench the reaction with cold 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
NMR Spectroscopy
NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
Mass spectra are generally obtained using an electron ionization (EI) source. The sample is introduced via a direct insertion probe or a gas chromatograph.
Infrared Spectroscopy
IR spectra are recorded on an FTIR spectrometer. Liquid samples can be analyzed as a thin film between NaCl plates, while solid samples are often analyzed as a KBr pellet.
Data Presentation and Comparison
The following tables summarize the expected and experimental data for this compound and its halide analogs.
¹H NMR Data
| Compound | δ (ppm) - Neopentyl Protons (CH₂) | δ (ppm) - Neopentyl Protons (C(CH₃)₃) | δ (ppm) - Other Protons |
| This compound (Predicted) | ~3.8 (s, 2H) | ~0.9 (s, 9H) | 7.8 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 2.4 (s, 3H, Ar-CH₃) |
| Neopentyl Chloride | 3.29 (s, 2H) | 1.03 (s, 9H) | - |
| Neopentyl Bromide [1] | 3.22 (s, 2H) | 1.05 (s, 9H) | - |
| Neopentyl Iodide | 3.10 (s, 2H) | 1.04 (s, 9H) | - |
¹³C NMR Data
| Compound | δ (ppm) - Neopentyl (CH₂) | δ (ppm) - Neopentyl (C(CH₃)₃) | δ (ppm) - Neopentyl (C(CH₃)₃) | δ (ppm) - Other Carbons |
| This compound (Predicted) | ~78 | ~32 | ~26 | ~145 (Ar-C), ~133 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), 21.6 (Ar-CH₃) |
| Neopentyl Chloride | 53.4 | 33.1 | 27.2 | - |
| Neopentyl Bromide [1] | 42.4 | 33.5 | 27.8 | - |
| Neopentyl Iodide | 19.8 | 34.2 | 28.5 | - |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound (Predicted) | 242 | 155 (tosyl cation), 91 (tropylium ion), 71 (neopentyl cation), 57 (tert-butyl cation) |
| Neopentyl Chloride | 106/108 (isotope pattern) | 91, 77, 57 (base peak) |
| Neopentyl Bromide [1] | 150/152 (isotope pattern) | 91, 71, 57 (base peak) |
| Neopentyl Iodide | 198 | 127 (I⁺), 71, 57 (base peak) |
Infrared Spectroscopy Data (cm⁻¹)
| Compound | Key Absorption Bands |
| This compound (Predicted) | ~1360 (S=O asymmetric stretch), ~1175 (S=O symmetric stretch), ~1100 (C-O stretch), ~3000-2850 (C-H stretch) |
| Neopentyl Chloride | ~2950 (C-H stretch), ~750 (C-Cl stretch) |
| Neopentyl Bromide [1] | ~2950 (C-H stretch), ~650 (C-Br stretch) |
| Neopentyl Iodide | ~2950 (C-H stretch), ~590 (C-I stretch) |
Visualization of Analytical Logic
The process of confirming the structure of this compound involves a logical workflow where each analytical technique provides a piece of the puzzle.
By comparing the data obtained from these techniques with the expected values and the data from known neopentyl analogs, researchers can confidently confirm the successful synthesis of this compound. This systematic approach is crucial for ensuring the integrity of starting materials in drug development and other scientific research.
References
Comparative Crystallographic Analysis of Neopentyl Tosylate Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography provides definitive data on molecular geometry, which is crucial for structure-activity relationship studies and rational drug design. This guide offers a comparative overview of the X-ray crystallographic data for derivatives of neopentyl tosylate, focusing on multifunctional tosylates that serve as valuable synthetic intermediates.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for three tosylate derivatives, offering a basis for comparison of their solid-state structures.
| Parameter | Diethyleneglycol Ditosylate (DiTos-A) | Pentaerythritol Tetratosylate (TetraTos) | Dipentaerythritol Hexatosylate (HexaTos) |
| Molecular Formula | C18H22O8S2 | C33H36O12S4 | C52H58O19S6 |
| Formula Weight ( g/mol ) | 430.49 | 780.88 | 1179.39 |
| Crystal System | Monoclinic | Tetragonal | Monoclinic |
| Space Group | P21/c | I41/a | C2/c |
| a (Å) | 9.773(1) | 16.994(1) | 20.354(2) |
| b (Å) | 11.231(1) | 16.994(1) | 11.118(1) |
| c (Å) | 9.173(1) | 12.316(1) | 25.101(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 101.43(1) | 90 | 98.41(1) |
| γ (°) | 90 | 90 | 90 |
| Volume (Å3) | 984.8(2) | 3556.0(4) | 5621.2(8) |
| Z | 2 | 4 | 4 |
| Calculated Density (g/cm3) | 1.451 | 1.458 | 1.393 |
Experimental Protocols
The synthesis and crystallization of these multifunctional tosylates follow a general procedure involving the esterification of the corresponding alcohol with tosyl chloride.
General Synthesis of Multifunctional Tosylates[3]
The preparation of tosylates from alcohols is a standard synthetic procedure utilizing p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. Two common methods are employed: one using triethylamine as a base in dichloromethane, and another using pyridine as both the solvent and the base.
Synthesis of Pentaerythritol Tetratosylate (TetraTos): [3]
-
Pentaerythritol (1.36 g, 10 mmol) and pyridine (20 mL) are combined in a round-bottom flask and cooled to 0 °C.
-
Solid tosyl chloride (9.5 g, 50 mmol) is added in portions, ensuring the temperature remains below 5 °C.
-
The resulting solution is stirred overnight, allowing it to warm to room temperature.
-
The mixture, which becomes a white-pinkish slurry, is poured into 125 mL of a 6M HCl solution, leading to the formation of a white precipitate.
-
The precipitate is collected by filtration and washed with water (2 x 100 mL).
-
The crude product is purified by recrystallization from a mixture of ethanol and acetone to yield single crystals suitable for X-ray analysis.
Synthesis of Dipentaerythritol Hexatosylate (HexaTos): [3]
The procedure is similar to the synthesis of TetraTos, using dipentaerythritol as the starting alcohol.
X-ray Crystallography[5][6][7]
Single crystals of the tosylate derivatives suitable for X-ray diffraction are obtained by recrystallization from appropriate solvents, such as ethanol or ethanol-acetone mixtures. The general workflow for X-ray crystallographic analysis is as follows:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to improve the agreement between the observed and calculated structure factors.
Logical Relationships in Synthesis and Analysis
The following diagram illustrates the logical workflow from the synthesis of multifunctional tosylates to their crystallographic analysis.
Caption: Synthesis and X-ray analysis workflow.
References
- 1. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s [biblio.ugent.be]
- 3. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Neopentyl Tosylate vs. Other Sulfonates: A Comparative Guide for Synthetic Chemists
In the landscape of organic synthesis, the choice of a leaving group is a critical decision that dictates the efficiency and outcome of nucleophilic substitution and elimination reactions. Sulfonate esters, such as tosylates, mesylates, and brosylates, are renowned for their excellent leaving group ability, transforming a poorly reactive alcohol into a versatile electrophile. This guide provides a detailed comparison of neopentyl tosylate with other common sulfonates, focusing on its unique advantages and disadvantages, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound presents a unique set of characteristics primarily dictated by the steric hindrance of the neopentyl group. While sulfonates are generally excellent leaving groups, the neopentyl framework significantly retards the rates of both S(_N)1 and S(_N)2 reactions. A key takeaway is the propensity of neopentyl systems to undergo rearrangement upon solvolysis, a factor that must be carefully considered in reaction design. Despite these kinetic disadvantages, the neopentyl moiety imparts considerable stability to the molecule, an advantageous property in certain applications.
Quantitative Comparison of Leaving Group Abilities
The reactivity of sulfonate esters is intrinsically linked to the stability of the corresponding sulfonate anion. The general order of leaving group ability among common sulfonates is:
Triflate > Tosylate > Mesylate > Brosylate
This trend is directly correlated with the pKa of the parent sulfonic acid. A lower pKa indicates a more stable anion and thus a better leaving group.
| Sulfonate Ester | Abbreviation | Leaving Group | pKa of Conjugate Acid |
| Trifluoromethanesulfonate | Tf | (-)\text{OSO}_2\text{CF}_3$ | ~ -14 |
| p-Toluenesulfonate | Ts | (-)\text{OTs} | ~ -2.8 |
| Methanesulfonate | Ms | (-)\text{OMs} | ~ -1.9 |
| p-Bromobenzenesulfonate | Bs | (-)\text{OBs} | ~ -0.7 |
While this general trend holds true for most substrates, the neopentyl system introduces significant steric constraints that can alter expected reactivity patterns. Direct quantitative comparisons of the solvolysis rates of different neopentyl sulfonates are scarce in the literature due to their extremely slow reaction rates. However, studies on related systems and qualitative observations provide valuable insights.
For instance, a study on the solvolysis of 1,1,1-tris(X-methyl)ethane derivatives, which have a neopentyl-like core, revealed that while triflate is the best leaving group, iodide and bromide were surprisingly more reactive than p-toluenesulfonate and methanesulfonate in S(_N)2 reactions.[1] This highlights the unusual reactivity of sterically hindered substrates.
Advantages of this compound
The primary advantage of employing a neopentyl scaffold, and by extension this compound, lies in the enhanced stability it confers upon the molecule.
-
Thermal and Chemical Stability: The quaternary carbon center of the neopentyl group provides significant steric shielding, protecting the molecule from undesired reactions and thermal degradation. This property is leveraged in the production of high-performance polyesters and lubricants where stability under harsh conditions is paramount.
-
Robustness in Complex Syntheses: Neopentyl esters have been successfully employed as robust linkers in dendrimer chemistry, showcasing their ability to withstand a variety of reaction conditions without cleavage. This stability can be advantageous in multi-step syntheses where protecting groups or sensitive functionalities must endure numerous transformations.
Disadvantages of this compound
The steric bulk of the neopentyl group is also the source of its major drawbacks in typical nucleophilic substitution reactions.
-
Extremely Slow Reaction Rates: The backside of the carbon bearing the tosylate group is severely hindered by the bulky tert-butyl group, making it largely inaccessible to nucleophiles.[2] This dramatically slows down the rate of S(_N)2 reactions. For example, the S(_N)2 reaction rate of neopentyl bromide is approximately 100,000 times slower than that of propyl bromide.[2] A similar trend is expected for this compound.
-
Propensity for Rearrangement: S(_N)1 reactions of this compound are also disfavored due to the formation of a highly unstable primary carbocation.[3] Instead of direct substitution, the departure of the tosylate leaving group is often accompanied by a 1,2-methyl shift, leading to the formation of a more stable tertiary carbocation. This rearrangement results in the formation of rearranged products, which may not be the desired outcome.[4]
-
Side Reactions: In the presence of strong, non-nucleophilic bases, this compound can undergo elimination reactions. Furthermore, intramolecular reactions can occur, such as the formation of oxetane derivatives, particularly in multifunctional neopentyl-like systems.
Experimental Protocols
Synthesis of Neopentyl Sulfonates
1. Synthesis of this compound
This protocol describes the conversion of neopentyl alcohol to this compound using p-toluenesulfonyl chloride.
-
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO(_3))
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve neopentyl alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by slowly adding ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO(_3) solution, and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
2. Synthesis of Neopentyl Mesylate (General Procedure)
This general procedure for mesylation can be adapted for the synthesis of neopentyl mesylate.
-
Materials:
-
Neopentyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
-
Procedure:
-
Dissolve neopentyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC. If the reaction is slow, it can be allowed to warm to room temperature.
-
Upon completion, dilute the reaction mixture with water.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo to obtain the crude neopentyl mesylate.
-
Purify as necessary.
-
Kinetic Study of Solvolysis by NMR Spectroscopy
Due to the slow reaction rates of neopentyl sulfonates, NMR spectroscopy is a suitable method for monitoring the progress of solvolysis.
-
Materials and Equipment:
-
Neopentyl sulfonate (e.g., this compound)
-
Deuterated solvent (e.g., acetone-d(_6), CD(_3)OD)
-
Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a distinct NMR signal)
-
NMR tube
-
NMR spectrometer
-
-
Procedure:
-
Prepare a stock solution of the neopentyl sulfonate in the chosen deuterated solvent of a known concentration.
-
Add a known amount of the internal standard to the stock solution.
-
Transfer a precise volume of this solution to an NMR tube.
-
Acquire an initial
NMR spectrum (t=0).1H -
Initiate the solvolysis reaction by adding a known amount of the nucleophilic solvent (e.g., D(_2)O) or by placing the NMR tube in a thermostated bath at the desired reaction temperature.
-
Acquire
NMR spectra at regular time intervals.1H -
Process the spectra and integrate the signals corresponding to the starting material and the product(s) relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the rate constant of the reaction.
-
Visualizing Reaction Pathways and Workflows
Conclusion
This compound occupies a specific niche in the toolbox of synthetic chemists. Its primary advantage is the exceptional stability conferred by the neopentyl group, making it a suitable choice for applications where robustness is paramount. However, for standard nucleophilic substitution reactions, its utility is severely limited by extremely slow reaction rates and a high propensity for rearrangement. When considering a sulfonate leaving group for a neopentyl system, researchers must carefully weigh the need for stability against the kinetic hurdles and potential for undesired side reactions. For transformations where a direct, unrearranged substitution is desired, alternative synthetic routes that avoid the formation of a neopentyl electrophile should be explored. In cases where the rearranged product is the target, this compound can serve as a viable precursor, provided the slow reaction kinetics are acceptable. The choice between this compound and other sulfonates will ultimately depend on the specific goals of the synthesis and the tolerance for the inherent reactivity patterns of this sterically demanding system.
References
A Comparative Analysis of Neopentyl Tosylate and Neopentyl Triflate Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the choice of a leaving group is a critical parameter that dictates the efficiency and outcome of nucleophilic substitution and elimination reactions. This guide provides an in-depth comparative study of two commonly employed sulfonates, neopentyl tosylate and neopentyl triflate, focusing on their reactivity profiles. Due to the inherent steric hindrance of the neopentyl group, these substrates exhibit unique reactivity patterns, often characterized by slow reaction rates and a high propensity for skeletal rearrangements. This comparison aims to provide a clear understanding of their relative performance, supported by available experimental data, to aid in the strategic selection of these reagents in complex synthetic endeavors.
Executive Summary
This compound and neopentyl triflate are both derivatives of neopentyl alcohol, converting the hydroxyl group into a good leaving group. The triflate group is substantially more electron-withdrawing than the tosylate group, making triflate a significantly better leaving group. Experimental evidence from nucleophilic substitution reactions confirms that neopentyl triflate is considerably more reactive than this compound. While direct comparative solvolysis data is limited, the established principles of leaving group ability strongly suggest a similar trend in solvolytic reactions. A key feature of reactions involving neopentyl esters is the propensity for rearrangement of the initially formed primary carbocation (in SN1-type reactions) to a more stable tertiary carbocation.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the available quantitative data comparing the reactivity of a this compound derivative with a neopentyl triflate derivative in a nucleophilic substitution reaction. It is important to note that this data is for a specific SN2 reaction and not a solvolysis (SN1) reaction; however, it provides a valuable insight into the relative leaving group abilities.
Table 1: Comparative Reactivity in Nucleophilic Substitution with Azide
| Compound | Substrate | Nucleophile | Solvent | Temperature (°C) | Half-life (t1/2) in hours | Relative Reactivity |
| 1 | 1,1,1-tris(p-toluenesulfonyloxymethyl)ethane | NaN3 | DMSO-d6 | 100 | 10.3 | 1 |
| 2 | 1,1,1-tris(trifluoromethanesulfonyloxymethyl)ethane | NaN3 | DMSO-d6 | 100 | 0.083 | ~124 |
Data extracted from Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144.[1]
The data clearly demonstrates the superior reactivity of the triflate leaving group in the neopentyl system, reacting approximately 124 times faster than the tosylate analog under these specific SN2 conditions.
Reaction Mechanisms and Pathways
The reactivity of neopentyl sulfonates is predominantly governed by two competing pathways: SN1 and SN2. Due to the significant steric hindrance of the neopentyl group, the SN2 pathway is generally slow.[2] The SN1 pathway, on the other hand, is characterized by the formation of a primary carbocation, which is highly unstable and readily undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement is a hallmark of neopentyl system reactivity.
SN1 Solvolysis Pathway with Rearrangement
The solvolysis of this compound or triflate in a protic solvent typically proceeds through an SN1 mechanism involving a Wagner-Meerwein rearrangement.
Caption: Sₙ1 solvolysis pathway of neopentyl sulfonates.
Experimental Protocols
Synthesis of this compound
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve neopentyl alcohol (1 equivalent) in dry DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.[3]
Synthesis of Neopentyl Triflate (General Procedure)
Materials:
-
Neopentyl alcohol
-
Trifluoromethanesulfonic anhydride (Tf2O) or N-phenyl-bis(trifluoromethanesulfonimide)
-
Pyridine or a non-nucleophilic base (e.g., 2,6-lutidine)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of neopentyl alcohol (1 equivalent) in anhydrous DCM under an inert atmosphere at -78 °C, add pyridine or 2,6-lutidine (1.2 equivalents).
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with cold saturated ammonium chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure (use of a rotary evaporator at low temperature is recommended due to the potential volatility of the product).
-
Purify the crude product by flash chromatography on silica gel.
Monitoring Solvolysis Kinetics by Titrimetry
Principle: The solvolysis of this compound or triflate in a solvent mixture (e.g., ethanol/water) produces toluenesulfonic acid or trifluoromethanesulfonic acid, respectively. The rate of the reaction can be followed by titrating the liberated acid with a standardized solution of a base.
Procedure:
-
Prepare a solution of the neopentyl sulfonate of a known concentration in the desired solvent mixture.
-
At timed intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot by adding it to a flask containing a solvent that will stop the reaction (e.g., acetone).
-
Add a few drops of a suitable indicator (e.g., bromothymol blue).
-
Titrate the quenched solution with a standardized solution of sodium hydroxide to a colorimetric endpoint.
-
The concentration of the reacted sulfonate at each time point can be calculated from the volume of NaOH used.
-
The rate constant (k) can be determined by plotting ln([R-OTs]t/[R-OTs]0) versus time, where the slope of the line is -k.[4]
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for a comparative study of the reactivity of this compound and neopentyl triflate.
Caption: Workflow for comparing sulfonate reactivity.
Conclusion
For researchers and professionals in drug development, the choice between these two leaving groups will depend on the desired reaction rate and the specific conditions of the synthetic step. For reactions requiring a highly reactive electrophile to proceed at a reasonable rate, neopentyl triflate is the superior choice. However, the higher cost and potentially lower stability of the triflate may make the tosylate a more practical option for less demanding transformations. In either case, the potential for Wagner-Meerwein rearrangement in reactions proceeding through a carbocation intermediate must be a key consideration in the synthetic design.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Neopentyl Tosylate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed interpretation of the electron ionization mass spectrometry (EI-MS) fragmentation of neopentyl tosylate, comparing it with other neopentyl halides to highlight the influence of the leaving group on fragmentation pathways.
This compound, with a molecular weight of 242.34 g/mol , presents a unique fragmentation pattern influenced by its sterically hindered neopentyl group and the stable tosylate leaving group.[1] Analysis of its mass spectrum reveals key fragmentation pathways that provide valuable structural information.
The Fragmentation Roadmap of this compound
Under electron ionization, this compound undergoes a series of characteristic fragmentation reactions. The molecular ion peak ([M]⁺˙) at m/z 242 is often weak or absent due to the molecule's instability under high-energy electron bombardment. The fragmentation is dominated by pathways that lead to the formation of stable carbocations and resonance-stabilized aromatic species.
A primary fragmentation route involves the cleavage of the C-O bond, leading to the formation of the neopentyl cation and the tosylate radical, or vice versa. However, due to the high instability of the primary neopentyl cation, it readily rearranges to the more stable tertiary carbocation, the tert-butyl cation ((CH₃)₃C⁺), which is observed as a prominent peak at m/z 57 .
Another significant fragmentation pathway involves the tosyl group. The p-toluenesulfonyl moiety can fragment to produce the tropylium ion (C₇H₇⁺) at m/z 91 , a highly stable aromatic cation. Cleavage of the sulfonate ester can also lead to the formation of the tosyloxy cation ([CH₃C₆H₄SO₂]⁺) at m/z 155 . Further fragmentation of the tosyl group can result in the loss of sulfur dioxide (SO₂) to yield a fragment at m/z 91 .
A Comparative Analysis: The Influence of the Leaving Group
To understand the role of the tosylate group in directing fragmentation, a comparison with neopentyl halides, such as neopentyl chloride and neopentyl bromide, is insightful. The mass spectra of these compounds are also dominated by the formation of the stable tert-butyl cation at m/z 57, indicating that the fragmentation of the neopentyl group is a major pathway regardless of the leaving group.
However, the nature of the leaving group influences other aspects of the spectrum, particularly the presence and abundance of fragments containing the leaving group itself.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Relative Abundance |
| This compound | 242.34[1] | 155 (p-toluenesulfonyl cation), 91 (tropylium ion), 57 (tert-butyl cation) |
| Neopentyl Chloride | 106.59 | [M-CH₃]⁺ (m/z 91/93), [M-Cl]⁺ (m/z 71), 57 (tert-butyl cation, base peak) |
| Neopentyl Bromide | 151.04[2] | [M-CH₃]⁺ (m/z 135/137), [M-Br]⁺ (m/z 71), 57 (tert-butyl cation, base peak) |
Note: The relative abundances are qualitative descriptions as exact values can vary between instruments and experimental conditions.
In the case of neopentyl chloride and bromide, the isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provide additional confirmation of the presence of these halogens in fragment ions. For instance, the [M-CH₃]⁺ fragment of neopentyl chloride appears as a pair of peaks at m/z 91 and 93 with a characteristic 3:1 intensity ratio. Similarly, for neopentyl bromide, the [M-CH₃]⁺ fragment is observed as a pair of peaks of nearly equal intensity at m/z 135 and 137. This isotopic signature is absent in this compound.
Visualizing the Fragmentation Pathways
To illustrate the fragmentation logic, the following diagrams created using the DOT language depict the key fragmentation pathways of this compound and the comparative fragmentation of the neopentyl group in neopentyl halides.
Caption: Fragmentation pathway of this compound.
Caption: General fragmentation of the neopentyl group in neopentyl halides.
Experimental Protocols
The mass spectral data discussed in this guide are typically acquired using an electron ionization mass spectrometer. A general experimental protocol is as follows:
Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for solid samples or a gas chromatograph (GC) for volatile liquid samples. The sample is vaporized in the ion source.
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺˙).
Fragmentation: The molecular ions, being energetically unstable, fragment into smaller, charged species (fragment ions) and neutral radicals.
Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of ion intensity versus m/z.
References
Safety Operating Guide
Navigating the Safe Disposal of Neopentyl Tosylate: A Comprehensive Guide
For laboratory professionals engaged in research, scientific discovery, and drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. Neopentyl tosylate, a common laboratory reagent, requires careful handling and a specific disposal protocol due to its potential hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound, grounded in established safety procedures for similar chemical compounds.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is critical to be outfitted with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, especially in its solid form, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.
Key Safety Precautions:
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[1]
-
Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[2]
-
Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
Chemical Neutralization: The Preferred Disposal Method
Direct disposal of this compound is not recommended due to its potential reactivity and hazardous nature. The preferred method for its disposal is through chemical neutralization via hydrolysis. This process breaks down the this compound into less hazardous compounds, specifically neopentyl alcohol and a salt of p-toluenesulfonic acid, which can then be disposed of as aqueous chemical waste in accordance with institutional and local regulations. This procedure is based on established protocols for similar tosylate compounds, such as benzyl tosylate.[3]
Experimental Protocol for the Hydrolysis of this compound
Objective: To safely hydrolyze this compound into neopentyl alcohol and sodium p-toluenesulfonate for proper disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH)
-
Ethanol (or a suitable solvent for dissolving the this compound)
-
Water
-
Stir plate and stir bar
-
Appropriately sized reaction vessel (e.g., beaker or round-bottom flask)
-
pH paper or a pH meter
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
Preparation of the Hydrolysis Solution: Within a chemical fume hood, prepare a 1 M to 2 M solution of sodium hydroxide in a water and ethanol mixture. The ethanol will aid in the dissolution of the this compound.
-
Reaction Setup: Place the this compound waste into the reaction vessel. If the waste is dissolved in a non-polar organic solvent, it is advisable to first remove the solvent under reduced pressure if it is safe to do so.
-
Hydrolysis: Slowly add the sodium hydroxide solution to the this compound waste while continuously stirring. A 2 to 3-fold molar excess of sodium hydroxide is recommended to ensure the complete hydrolysis of the tosylate. Gentle heating may be applied to facilitate the reaction, but it should be carefully monitored.
-
Monitoring the Reaction: Allow the reaction to proceed with stirring until the hydrolysis is complete. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Neutralization of the Final Solution: Once the hydrolysis is complete, allow the solution to cool to room temperature. Carefully neutralize the basic solution by the slow addition of hydrochloric acid until the pH is between 6 and 8. The neutralization process can generate heat, so it should be performed slowly and with caution.[3][4]
-
Final Disposal: The resulting neutralized aqueous solution, which contains neopentyl alcohol, sodium p-toluenesulfonate, and other salts, can now be collected as aqueous chemical waste. This waste should be disposed of through your institution's hazardous waste management program, in compliance with all local, regional, and national regulations.[1][3]
Disposal of Contaminated Materials
All materials that have come into contact with this compound, including gloves, disposable labware, and any absorbent materials used for spill cleanup, must be collected in a designated hazardous waste container. These materials should then be disposed of through your institution's established hazardous waste management program.[3][4]
Quantitative Data and Chemical Properties
While a specific Safety Data Sheet (SDS) for this compound was not identified in the search, the table below summarizes key information based on available data for neopentyl compounds and general chemical principles.
| Property | Data | Citation |
| Molecular Formula | C12H18O3S | [5] |
| Molecular Weight | 242.34 g/mol | [5] |
| Appearance | Solid (presumed) | |
| Incompatible Materials | Strong oxidizing agents, Acid anhydrides, Acid chlorides | [2] |
Logical Workflow for this compound Disposal
The following diagram illustrates the step-by-step workflow for the safe disposal of this compound.
Caption: Workflow for the safe chemical neutralization and disposal of this compound.
References
Personal protective equipment for handling Neopentyl tosylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Neopentyl tosylate (CAS RN: 2346-07-8). The information is intended to ensure the safe management of this chemical in a laboratory setting, thereby building a foundation of trust and safety in your research endeavors.
Immediate Safety and Hazard Information
Key Hazards:
-
Skin Irritant: May cause redness and irritation upon contact.
-
Eye Irritant: May cause serious eye irritation.
-
Respiratory Irritant: Inhalation of dust may irritate the respiratory tract.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedure should always be conducted to determine the appropriate level of PPE. The following are the minimum recommended PPE for handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust cannot be controlled. | To prevent inhalation of irritating dust. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to control potential dust and vapor exposure.
Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment and materials ready, including spatulas, weigh boats, and waste containers.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound in a tared weigh boat. Avoid generating dust. If dust is observed, use a gentle tapping motion to transfer the solid rather than pouring.
Reaction Setup and Execution:
-
Vessel Charging: Slowly add the weighed this compound to the reaction vessel. If the reaction is exothermic, consider adding the solid in portions to control the temperature.
-
Solvent Addition: Add solvents slowly and ensure adequate mixing.
-
Reaction Monitoring: Monitor the reaction as per the experimental protocol.
Post-Reaction Work-up:
-
Quenching: If necessary, quench the reaction carefully according to the established protocol.
-
Extraction and Purification: Perform any extraction and purification steps within the fume hood.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety. All waste should be handled in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all unused this compound, contaminated weigh boats, and other solid materials in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all reaction mixtures and solvent washes containing this compound in a separate, clearly labeled hazardous waste container for liquid organic waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.
Chemical Neutralization (for consideration and expert consultation):
For small residual amounts, chemical neutralization through hydrolysis may be a possibility. Tosylate esters can be hydrolyzed to the less reactive alcohol and p-toluenesulfonic acid. This procedure should only be carried out by trained personnel and with the explicit approval of your institution's Environmental Health and Safety (EHS) department.
-
Procedure Outline: A potential, generalized hydrolysis procedure would involve reacting the tosylate waste with a solution of sodium hydroxide. The resulting solution would then be neutralized with an acid.
-
Important: This is a generalized procedure and must be validated and approved by your EHS department before implementation for this compound.
Quantitative Data
Due to the limited availability of a specific Safety Data Sheet for this compound, a comprehensive set of quantitative data is not available. However, the following information has been compiled from available sources.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₈O₃S | PubChem[2] |
| Molecular Weight | 242.34 g/mol | PubChem[2] |
| CAS Number | 2346-07-8 | PubChem[2] |
| Occupational Exposure Limits (OELs) | Not Established | - |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
